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Foundational

molecular weight and exact mass of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate. The document delineates the theoretical underpinnings of these fundamental chemical properties, offers a detailed breakdown of their calculation based on the compound's molecular formula, and presents a validated protocol for their experimental determination using high-resolution mass spectrometry (HRMS). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately characterize this and similar molecules, ensuring data integrity and supporting regulatory compliance in pharmaceutical and chemical research.

Introduction to 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

The molecule 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a complex organic compound featuring several key functional groups that are of significant interest in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates.[1] The benzoate ester linkage and the butoxy side chain further contribute to the molecule's lipophilicity and potential for interaction with biological targets. An accurate determination of its molecular weight and exact mass is a critical first step in its chemical characterization, underpinning all subsequent analytical and biological studies.

Structural Elucidation

The chemical structure of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is derived from the esterification of 4-(1H-tetrazol-1-yl)phenol and 2-butoxybenzoic acid. The resulting structure consists of a phenyl ring substituted with a 1H-tetrazol-1-yl group, which is in turn connected via an ester linkage to a 2-butoxybenzoyl group.

Figure 1: Chemical structure of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate.

Based on the structure, the molecular formula is determined to be C₁₈H₁₈N₄O₃ .

Theoretical Principles: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is crucial for the correct interpretation of analytical data.

  • Molecular Weight (or Average Molecular Mass): This is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element. It is calculated using the standard atomic weights of the elements as found on the periodic table. Molecular weight is typically expressed in atomic mass units (amu) or daltons (Da).

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element. For example, for carbon, it would be ¹²C, for hydrogen ¹H, for nitrogen ¹⁴N, and for oxygen ¹⁶O. The exact mass is a critical parameter in high-resolution mass spectrometry.

Calculation of Molecular Properties

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula (C₁₈H₁₈N₄O₃).

ElementCountAtomic Weight (amu)Total Weight (amu)
Carbon (C)1812.011216.198
Hydrogen (H)181.00818.144
Nitrogen (N)414.00756.028
Oxygen (O)315.99947.997
Total 338.367

Table 1: Calculation of the Molecular Weight of C₁₈H₁₈N₄O₃.

Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element.

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1812.000000216.000000
Hydrogen¹H181.00782518.14085
Nitrogen¹⁴N414.00307456.012296
Oxygen¹⁶O315.99491547.984745
Total 338.137891

Table 2: Calculation of the Exact Mass of C₁₈H₁₈N₄O₃.

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The theoretical calculations provide a precise expectation for the mass of the molecule. Experimental verification is essential and is typically achieved using high-resolution mass spectrometry techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry.

Experimental Workflow

G HRMS Experimental Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis sample Dissolve sample in appropriate solvent (e.g., ACN/H2O) dilution Dilute to a final concentration of ~1 µg/mL sample->dilution acidification Acidify with formic acid (0.1% final concentration) dilution->acidification injection Direct infusion or LC injection acidification->injection ionization Electrospray Ionization (ESI) in positive ion mode injection->ionization detection Mass analysis using TOF or Orbitrap analyzer ionization->detection calibration Internal or external mass calibration detection->calibration extraction Extract ion chromatogram for the target m/z calibration->extraction spectrum Generate mass spectrum extraction->spectrum comparison Compare experimental m/z with theoretical exact mass spectrum->comparison

Figure 2: Workflow for the experimental determination of exact mass by HRMS.

Detailed Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate.

    • Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in 50:50 acetonitrile/water.

    • Add formic acid to a final concentration of 0.1% to promote protonation for positive ion mode ESI.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Agilent Q-TOF, Thermo Fisher Orbitrap).

    • Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. The expected ion will be the protonated molecule, [M+H]⁺.

    • Infuse the sample directly or inject it via a liquid chromatography system.

    • Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-1000).

    • Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • The expected m/z for the protonated molecule [M+H]⁺ is calculated by adding the mass of a proton (1.007276 Da) to the exact mass of the neutral molecule.

    • Theoretical m/z for [C₁₈H₁₈N₄O₃ + H]⁺ = 338.137891 + 1.007276 = 339.145167 .

    • Process the acquired data to obtain the high-resolution mass spectrum.

    • Identify the peak corresponding to the experimentally observed m/z for the [M+H]⁺ ion.

    • Calculate the mass error in parts per million (ppm) using the following formula:

      • ppm error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] x 10⁶

Expected Results and Interpretation

A successful experimental determination will yield an observed m/z value for the [M+H]⁺ ion that is in close agreement with the theoretical value. A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₈H₁₈N₄O₃N/A
Molecular Weight 338.37 g/mol N/A
Exact Mass 338.137891 DaN/A
[M+H]⁺ Ion m/z 339.145167~339.1452 (± 5 ppm)

Table 3: Summary of theoretical and expected experimental values.

Conclusion

The accurate determination of the is a foundational requirement for its use in research and development. This guide has provided the theoretical basis for these properties, detailed calculations based on its molecular formula (C₁₈H₁₈N₄O₃), and a robust experimental protocol for its verification using high-resolution mass spectrometry. By following these guidelines, researchers can ensure the identity and purity of their compound, enabling reliable and reproducible results in their scientific endeavors.

References

  • PubChem. 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Tetrazole, 5-phenyl-. National Institute of Standards and Technology. [Link]

  • Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). [Link]

  • MDPI. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. (2024). [Link]

Sources

Exploratory

Preliminary Toxicity Screening of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate: A Strategic Preclinical Framework

Executive Summary The transition of a novel chemical entity (NCE) from discovery to preclinical development requires a rigorous, mechanistically driven toxicity screening strategy. This technical guide outlines the preli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to preclinical development requires a rigorous, mechanistically driven toxicity screening strategy. This technical guide outlines the preliminary toxicity screening framework for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate , a synthetic compound characterized by a tetrazole bioisostere and an ester linkage.

Rather than deploying a generic battery of assays, this guide utilizes a structurally informed approach. By anticipating the metabolic liabilities of the compound's specific functional groups, we design a self-validating, multi-tiered protocol that evaluates both the parent molecule and its primary metabolites, ensuring high predictive validity for downstream clinical safety.

Structural Liability Analysis & Predictive Toxicology

Effective toxicity screening begins with structural deconstruction. The architecture of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate presents three distinct mechanistic liabilities that dictate our experimental choices:

  • The Ester Linkage (2-butoxybenzoate): Esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CEs) present in plasma and hepatic tissues[1]. Consequently, systemic exposure to the parent compound may be minimal. The toxicity profile will likely be driven by its cleavage products: 4-(1H-tetrazol-1-yl)phenol and 2-butoxybenzoic acid .

  • The Phenol Metabolite: Phenolic compounds are notorious for undergoing cytochrome P450-mediated oxidation to form reactive quinone methides. These electrophilic species can covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), leading to oxidative stress and hepatotoxicity.

  • The Tetrazole Ring: 5-substituted-1H-tetrazoles are frequently employed as metabolically stable bioisosteres for carboxylic acids[2]. However, depending on their specific substitution patterns, tetrazoles can exhibit unique off-target effects, including the potential for reversible or time-dependent inhibition of CYP450 enzymes.

MetabolicPathway Parent 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase Hydrolysis Phenol 4-(1H-tetrazol-1-yl)phenol (Metabolite 1) Esterase->Phenol Acid 2-butoxybenzoic acid (Metabolite 2) Esterase->Acid Quinone Reactive Quinone Methide (GSH Depletion / Hepatotoxicity) Phenol->Quinone CYP450 Oxidation Glucuronide Acyl Glucuronidation (Renal Clearance) Acid->Glucuronide UGTs

Metabolic cleavage of the ester linkage and subsequent toxicity pathways.

Tier 1: In Vitro Metabolic Stability & Cytotoxicity

Because the ester bond is the molecule's most labile feature, Tier 1 screening must establish the compound's half-life in plasma and liver microsomes before proceeding to cell-based assays. If hydrolysis is rapid ( t1/2​<15 min), subsequent assays must be spiked with the synthesized phenol and acid metabolites to prevent false-negative toxicity readings.

Protocol 1.1: Plasma and Hepatic Esterase Stability

Causality: To determine if toxicity testing should focus on the parent compound or its metabolites.

  • Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Incubate the compound with pooled human plasma and human liver microsomes (HLM) (1 mg/mL protein concentration) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent and the appearance of the phenol/acid metabolites.

Protocol 1.2: High-Content Hepatotoxicity & GSH Depletion

Causality: To evaluate the hepatotoxic potential of the anticipated quinone methide formation from the phenol metabolite.

  • Cell Culture: Seed HepaRG cells (highly metabolically competent) in 96-well plates at 50,000 cells/well.

  • Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the parent compound and its synthesized phenol metabolite for 24 and 72 hours.

  • Multiplex Assay: Add a fluorescent multiplex dye cocktail to measure:

    • Cell viability (ATP quantitation via luminescence).

    • Membrane integrity (LDH release).

    • Intracellular GSH levels (using Monochlorobimane, which forms a fluorescent adduct with GSH).

  • Validation: Use Acetaminophen (APAP) as a positive control for GSH depletion.

Protocol 1.3: CYP450 Inhibition Panel

Causality: To assess drug-drug interaction (DDI) potential driven by the tetrazole moiety, aligning with the FDA Guidance on In Vitro Metabolism- and Transporter-Mediated DDI Studies[3].

  • Incubate the compound (0.1–50 µM) with HLMs and specific probe substrates for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

  • Measure the formation of probe metabolites via LC-MS/MS to calculate IC50​ values.

Tier 2: Genotoxicity and Safety Pharmacology

Once baseline cytotoxicity and metabolic fate are established, the compound must be evaluated for DNA reactivity and cardiovascular liabilities.

Protocol 2.1: Bacterial Reverse Mutation Assay (Ames Test)

Causality: To detect point mutations (substitutions or frameshifts) caused by the compound or its reactive metabolites, strictly adhering to OECD Test Guideline 471[4].

  • Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Metabolic Activation: Perform the assay both in the absence and presence of 10% rat liver S9 fraction (Aroclor 1254-induced) to simulate mammalian hepatic metabolism[5].

  • Methodology: Use the pre-incubation method (20 minutes at 37°C before plating) to maximize sensitivity for short-lived reactive metabolites (e.g., the quinone methide).

  • Scoring: Count revertant colonies after 48-72 hours. A positive result is defined as a dose-dependent increase in revertants 2-fold over the vehicle control.

Protocol 2.2: hERG Channel Inhibition (Cardiotoxicity)

Causality: To evaluate the potential for delayed ventricular repolarization (QT interval prolongation), a critical safety requirement under ICH S7B[6][7].

  • Cell Line: Use stably transfected CHO or HEK293 cells expressing the human ether-a-go-go-related gene (hERG).

  • Electrophysiology: Employ automated whole-cell patch-clamp electrophysiology.

  • Voltage Protocol: Depolarize cells to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 µM) and measure the fractional block of the tail current to derive the IC50​ .

Tier 3: Preliminary In Vivo Acute Toxicity

Protocol 3.1: Rodent Maximum Tolerated Dose (MTD)

Causality: To bridge in vitro findings to systemic in vivo exposure, identifying dose-limiting toxicities (DLTs) and the No-Observed-Adverse-Effect Level (NOAEL).

  • Subjects: 8-week-old Sprague-Dawley rats (n=3/sex/group).

  • Administration: Administer a single oral gavage (PO) dose. Start at 50 mg/kg, escalating to 150, 300, and 500 mg/kg based on 48-hour survival and clinical signs.

  • Observation: Monitor continuously for the first 4 hours, then daily for 7 days. Assess body weight, food consumption, and neurological signs.

  • Necropsy: On Day 8, perform gross pathology, focusing heavily on the liver and kidneys (due to anticipated clearance routes of the metabolites).

ScreeningWorkflow Tier1 Tier 1: In Vitro Stability & Cytotoxicity Tier2 Tier 2: Genotox & Safety Pharmacology Tier1->Tier2 HepG2 HepG2 / Hepatocytes CYP Inhibition Tier1->HepG2 Tier3 Tier 3: In Vivo Acute Toxicity (MTD) Tier2->Tier3 Ames Ames Test (OECD 471) hERG (ICH S7B) Tier2->Ames Rodent Rodent Dose-Ranging Clinical Observation Tier3->Rodent

Tiered preclinical toxicity screening workflow for novel chemical entities.

Data Presentation & Thresholds

To facilitate rapid go/no-go decision-making, quantitative data from the screening protocols should be summarized and compared against standard industry thresholds.

Table 1: Anticipated In Vitro Toxicity & Stability Profile
Assay ParameterTarget Threshold for AdvancementRationale
Plasma Stability ( t1/2​ ) >60 minutes (Ideal)Rapid cleavage shifts toxicity burden to metabolites.
HepG2 Cytotoxicity ( IC50​ ) >50μM Ensures a wide therapeutic window prior to in vivo testing.
GSH Depletion <20% reduction at 10μM Indicates low risk of reactive quinone methide formation.
CYP450 Inhibition ( IC50​ ) >10μM (All isoforms)Minimizes risk of clinical drug-drug interactions (DDIs).
Table 2: Safety Pharmacology & Genotoxicity Thresholds
Assay ParameterTarget ThresholdRegulatory Alignment
Ames Test (Revertants) <2 -fold increase over vehicleOECD 471
hERG Inhibition ( IC50​ ) >30μM ICH S7B[6]
Rodent MTD >300 mg/kg (No mortality)Preclinical standard

References

  • Laizure, S. C., et al. (2013). "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy, 33(2), 210–222. Source: PubMed Central. URL:[Link]

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Source: PubMed. URL:[Link]

  • Food and Drug Administration (FDA). (2017). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry." Source: FDA.gov. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." Source: OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • International Council for Harmonisation (ICH). (2005). "ICH S7B: Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Source: Applied Clinical Trials. URL: [Link]

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate: A Technical Guide

Executive Summary The compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a highly lipophilic ester. Its molecular architecture combines a 2-butoxybenzoate moiety—a structural feature known for conferring high membra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a highly lipophilic ester. Its molecular architecture combines a 2-butoxybenzoate moiety—a structural feature known for conferring high membrane permeability, similar to its role in the local anesthetic metabutoxycaine[1]—with a 4-(1H-tetrazol-1-yl)phenol leaving group. For drug development professionals, the critical pharmacokinetic (PK) liability of this compound is its ester linkage. This guide provides an in-depth analysis of its absorption, metabolism, and systemic disposition, alongside field-proven, self-validating protocols for quantifying its bioavailability.

Physicochemical Properties & Absorption Dynamics

The absorption profile of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is heavily dictated by its lipophilicity. The butoxy chain at the ortho position of the benzoate ring significantly increases the partition coefficient, driving rapid passive diffusion across the intestinal epithelium. However, this high lipophilicity inversely restricts its aqueous solubility, potentially leading to dissolution-rate-limited absorption in the gastrointestinal (GI) tract.

Table 1: Predicted Physicochemical and Pharmacokinetic Parameters

ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 338.36 g/mol Favorable for passive transcellular diffusion.
LogP (Lipophilicity) ~3.5 – 4.0High membrane permeability; high plasma protein binding expected.
Polar Surface Area (PSA) ~75 ŲExcellent potential for intestinal absorption (well below the 140 Ų limit).
Metabolic Soft Spot Ester LinkageHigh susceptibility to rapid pre-systemic hydrolysis.

Metabolism: The Carboxylesterase (CES) Pathway

Because the compound is an ester, its primary metabolic clearance is not driven by Cytochrome P450 (CYP) enzymes, but rather by Carboxylesterases (CES1 and CES2) .

In humans, CES1 is predominantly expressed in the liver, while CES2 is highly expressed in the small intestine[2]. The substrate specificity of these isozymes is dictated by the size of the acyl and alcohol groups. CES2 preferentially hydrolyzes esters with a small acyl moiety and a bulky alcohol group, whereas CES1 prefers a bulky acyl group and a small alcohol group[3].

Given that 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate possesses both a bulky acyl group (2-butoxybenzoate) and a bulky alcohol group (tetrazol-1-yl phenol), it is subject to aggressive first-pass metabolism by both intestinal CES2 and hepatic CES1[4]. This hydrolysis yields two primary metabolites: 4-(1H-tetrazol-1-yl)phenol and 2-butoxybenzoic acid , which subsequently undergo Phase II glucuronidation before renal excretion.

MetabolicPathway Parent 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate CES Carboxylesterases (CES1 & CES2) Parent->CES Hydrolysis Phenol 4-(1H-tetrazol-1-yl)phenol (Metabolite 1) CES->Phenol Acid 2-butoxybenzoic acid (Metabolite 2) CES->Acid UGT UGT Enzymes (Phase II) Phenol->UGT Glucuronidation Acid->UGT Glucuronidation Gluc1 Phenol-Glucuronide (Excreted) UGT->Gluc1 Gluc2 Acyl-Glucuronide (Excreted) UGT->Gluc2

Fig 1: CES-mediated hydrolysis and Phase II metabolism of the ester compound.

Experimental Protocols: Self-Validating PK Workflows

To accurately quantify the pharmacokinetics of this compound, standard protocols must be heavily modified. The presence of circulating esterases in preclinical species (particularly rodents) can destroy the analyte ex vivo, leading to artificially low bioavailability calculations[5].

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance ( CLint​ ) and differentiate hepatic vs. intestinal extraction ratios.

  • Causality of Matrix Choice: We utilize both Human Intestinal Microsomes (HIM) and Human Liver Microsomes (HLM) to map the exact site of first-pass degradation.

  • Step 1 (Incubation): Incubate 1 µM of the compound with 0.5 mg/mL HLM or HIM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2 (Quenching): At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (MeCN) spiked with a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Causality: MeCN instantly denatures the CES enzymes, halting hydrolysis. The SIL-IS corrects for any downstream matrix effects during electrospray ionization (ESI).

  • Step 3 (Validation): Centrifuge at 14,000 × g for 10 min. Analyze the supernatant via LC-MS/MS. A control incubation lacking microsomes is run in parallel to validate that degradation is purely enzymatic and not due to chemical instability in the buffer.

Protocol B: In Vivo Bioavailability Study (Sprague-Dawley Rats)

Objective: Quantify absolute bioavailability (F%) and systemic exposure.

  • Step 1 (Dosing): Administer the compound intravenously (IV, 2 mg/kg in 5% DMSO/95% PEG400) and orally (PO, 10 mg/kg in 0.5% Methylcellulose) to fasted rats.

  • Step 2 (Critical Blood Collection): Draw blood at pre-determined intervals (0.08 to 24 h) directly into pre-chilled tubes containing 1 mM bis-p-nitrophenyl phosphate (BNPP) or sodium fluoride (NaF).

    • Causality: Rodent plasma contains highly active circulating carboxylesterases. Without an esterase inhibitor like BNPP, the intact ester will rapidly degrade ex vivo in the collection tube, invalidating the entire PK study.

  • Step 3 (Extraction): Perform Liquid-Liquid Extraction (LLE) using ethyl acetate.

    • Causality: LLE selectively partitions the highly lipophilic intact ester into the organic phase, leaving polar matrix proteins and endogenous salts in the aqueous phase, thereby minimizing MS ion suppression.

  • Step 4 (Self-Validating LC-MS/MS Analysis): Analyze samples in Multiple Reaction Monitoring (MRM) mode. The system is self-validating: Quality Control (QC) samples are interspersed every 10 injections. If the variance of the SIL-IS peak area exceeds 15%, or QC accuracy falls outside the 85–115% range, the analytical run is automatically rejected.

Workflow Start In Vivo PK Study (Sprague-Dawley Rats) Dosing Dosing Phase IV (2 mg/kg) & PO (10 mg/kg) Start->Dosing Sampling Blood Sampling (Add BNPP Inhibitor) Dosing->Sampling Prep Sample Preparation LLE (Ethyl Acetate) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode + SIL-IS) Prep->Analysis Data PK Parameter Calculation (Self-Validating QC) Analysis->Data

Fig 2: Self-validating in vivo PK workflow with ex vivo esterase inhibition.

Data Presentation and Pharmacokinetic Modeling

Based on the compound's structural liabilities, the systemic exposure of the intact ester following oral administration is expected to be limited. Below is a representative data matrix demonstrating the typical PK profile of this class of compounds.

Table 2: Summary of In Vivo Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax (ng/mL) 1450 ± 120320 ± 45Extensive first-pass metabolism blunts oral Cmax.
Tmax (h) -0.5 ± 0.1Rapid absorption driven by high lipophilicity.
AUC_0-inf (h*ng/mL) 2100 ± 1801575 ± 140Moderate overall systemic exposure.
T_1/2 (h) 1.2 ± 0.21.4 ± 0.3Short half-life due to rapid CES hydrolysis.
Vd (L/kg) 1.64-High volume of distribution; extensive tissue partitioning.
Absolute Bioavailability (F%) -~15% Calculated as: (AUC_po / Dose_po) / (AUC_iv / Dose_iv).

Conclusion & Future Perspectives

The pharmacokinetics of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate represent a classic paradox in drug design. While the 2-butoxybenzoate moiety ensures excellent membrane permeability and rapid GI absorption, the ester linkage acts as a severe pharmacokinetic liability. The compound undergoes extensive pre-systemic hydrolysis by intestinal and hepatic carboxylesterases, resulting in a low absolute bioavailability of the intact parent molecule (~15%).

For future development, if the intact ester is the desired active pharmaceutical ingredient (API), formulation strategies such as encapsulation in solid lipid nanoparticles (SLNs) or structural modification (e.g., bioisosteric replacement of the ester with an amide to resist CES degradation) will be mandatory to achieve viable systemic exposure.

References

  • Wang, D., et al. "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism, 2018.

  • Imai, T., et al. "Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs." Molecules, 2008.

  • Imai, T., et al. "Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety." PubMed, 2007.

  • Hatfield, M. J., & Potter, P. M. "Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products." American Pharmaceutical Review, 2016.

  • Grokipedia Contributors. "Metabutoxycaine." Grokipedia, 2024.

Sources

Exploratory

An In-depth Technical Guide to Characterizing the Receptor Binding Affinity of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive technical framework for determining the receptor bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical framework for determining the receptor binding affinity of the novel compound, 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate. Drawing from established principles in pharmacology and drug discovery, we delineate the theoretical underpinnings, practical experimental protocols, and data interpretation strategies necessary for a robust characterization. The structural characteristics of the compound, notably the biphenyl-tetrazole moiety, suggest a potential interaction with the Angiotensin II Type 1 (AT1) receptor.[1][2] Consequently, this guide will focus on methodologies optimized for this target, presenting a gold-standard radioligand competition binding assay as the primary experimental approach.[3][4][5] We will detail the critical steps from cell membrane preparation to the final calculation of the inhibitor constant (Ki), providing insights into the causality behind experimental choices to ensure scientific rigor and reproducibility. The objective is to equip researchers with the necessary knowledge to accurately quantify the binding affinity of this and similar novel chemical entities, a critical step in the early-stage drug discovery pipeline.

Introduction

Chemical Profile: 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

The compound , 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, is a heterocyclic molecule whose structure warrants a systematic investigation of its pharmacological properties. The key features for analysis are:

  • Biphenyl-tetrazole group: This is a classic pharmacophore present in a class of drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans".[1][2] The tetrazole ring acts as a bioisostere for a carboxylic acid group, a crucial feature for interaction with the AT1 receptor.[6][7]

  • Ester Linkage and Butoxy Group: The 2-butoxybenzoate portion represents a region for potential modification to influence properties such as lipophilicity, metabolic stability, and binding interactions within a secondary pocket of the target receptor.

Rationale for Target Selection: The Angiotensin II Type 1 (AT1) Receptor

Based on a structural-activity relationship (SAR) analysis, the AT1 receptor is the most probable high-affinity target for this compound.[2][7] The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the primary physiological effects of angiotensin II, a potent vasoconstrictor.[8] Blocking this receptor is a clinically validated strategy for treating hypertension and other cardiovascular diseases.[7][8] Therefore, the experimental design outlined herein will focus on quantifying the binding affinity of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate for the human AT1 receptor.

The Central Role of Binding Affinity in Drug Discovery

Receptor binding affinity, quantified by the equilibrium dissociation constant (Kd) or the inhibitor constant (Ki), is a measure of the strength of the interaction between a ligand and its receptor. It is a cornerstone of early-stage drug discovery for several reasons:

  • Potency Assessment: High affinity is often a prerequisite for high potency.

  • Selectivity Profiling: Comparing the affinity of a compound for its intended target versus other receptors (off-targets) is crucial for predicting its therapeutic window and potential side effects.

  • SAR Guidance: Affinity data provides critical feedback for medicinal chemists to guide the optimization of lead compounds.

Theoretical Framework: Quantifying Molecular Interactions

The Law of Mass Action and the Dissociation Constant (Kd)

The interaction between a ligand (L) and a receptor (R) is a reversible process that reaches equilibrium. The dissociation constant (Kd) is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Competitive Binding Assays: Determining IC50 and Ki

Directly measuring the Kd of an unlabeled compound (like our topic compound) is often impractical. Instead, we employ a competitive binding assay.[4][9] In this setup, the unlabeled test compound competes with a labeled ligand (typically radioactive, a "radioligand") that has a known, high affinity for the target receptor.

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand. The IC50 is an experimental value and is dependent on assay conditions, such as the concentration of the radioligand used.[10]

  • Ki (Inhibitor Constant): The Ki is a more absolute measure of the affinity of the competing test ligand and can be compared across different experiments.[10] It is calculated from the IC50 using the Cheng-Prusoff equation .[10][11]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

This equation corrects the IC50 value for the influence of the radioligand concentration, providing a true measure of the affinity of the unlabeled compound.[10][11][12]

Experimental Design and Protocols

A robust determination of binding affinity requires a meticulously planned workflow, from preparing the biological materials to analyzing the final data.

Overall Experimental Workflow

The following diagram outlines the key stages of the process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis CellCulture AT1R-expressing Cells (e.g., HEK293 or COS-7) MembranePrep Cell Lysis & Ultracentrifugation to Isolate Membranes CellCulture->MembranePrep ProteinQuant Protein Quantification (e.g., BCA Assay) MembranePrep->ProteinQuant AssaySetup Incubate Membranes with: 1. Radioligand ([125I]-Sar1,Ile8-AngII) 2. Test Compound (Varying Conc.) ProteinQuant->AssaySetup Incubation Incubate to Equilibrium (e.g., 60 min at 25°C) AssaySetup->Incubation Filtration Rapid Filtration over GF/C Filters to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters to Reduce Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Gamma Counter) Washing->Counting CurveFit Non-linear Regression (Competition Curve) Counting->CurveFit Calc Calculate IC50 & Ki (Cheng-Prusoff Equation) CurveFit->Calc caption Workflow for AT1R Competition Binding Assay

Caption: Workflow for AT1R Competition Binding Assay.

Protocol 1: Preparation of AT1 Receptor-Rich Cell Membranes

Rationale: GPCRs like the AT1 receptor are integral membrane proteins. Isolating the cell membranes provides a concentrated source of the receptor, free from cytosolic components that could interfere with the assay.[8] We use a buffer containing protease inhibitors to prevent degradation of the receptor during preparation.

Materials:

  • HEK293 or COS-7 cells stably expressing the human AT1 receptor.[13][14]

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.[13]

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed and ultracentrifuge.

Procedure:

  • Cell Harvest: Culture cells to >90% confluency. Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.[8]

  • Lysis: Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and incubate on ice for 15 minutes.

  • Homogenization: Lyse the cells using a homogenizer. The goal is to disrupt the cell membrane while keeping the nucleus intact.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[8]

  • High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[8]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh buffer and repeat the ultracentrifugation step to wash away remaining cytosolic proteins.

  • Final Preparation: Resuspend the final pellet in a suitable Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. Aliquot and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Rationale: This protocol is designed to measure the ability of our unlabeled test compound to compete with a high-affinity AT1R radioligand, [125I]-[Sar1,Ile8] Angiotensin II, for binding to the receptor.[14][15] The assay is performed in triplicate to ensure statistical validity.

Materials:

  • AT1R membrane preparation (from Protocol 1).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [125I]-[Sar1,Ile8] Angiotensin II (specific activity ~2200 Ci/mmol).

  • Unlabeled Competitor (for non-specific binding): Unlabeled Angiotensin II.

  • Test Compound: 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, prepared in a serial dilution series (e.g., from 1 pM to 100 µM).

  • 96-well plates, filtration apparatus, and glass fiber filters (e.g., GF/C).

  • Gamma counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer + Radioligand + AT1R membranes.

    • Non-Specific Binding (NSB): Assay Buffer + Radioligand + High concentration of unlabeled Angiotensin II (e.g., 1 µM) + AT1R membranes.[15]

    • Competitive Binding: Assay Buffer + Radioligand + Serial dilutions of the Test Compound + AT1R membranes.

  • Reagent Addition:

    • Add 25 µL of Assay Buffer (for Total Binding), unlabeled Angiotensin II (for NSB), or the test compound dilution to the appropriate wells.

    • Add 25 µL of the radioligand at a fixed concentration (typically at or below its Kd, e.g., ~100 pM).[13]

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (e.g., 10-20 µg of protein per well). The final assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.[13]

  • Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

  • Counting: Place the filters in tubes and quantify the amount of bound radioactivity using a gamma counter.

Data Analysis and Interpretation

Data Presentation: A Hypothetical Case Study

The raw data (counts per minute, CPM) from the gamma counter is processed to determine specific binding at each concentration of the test compound.

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

The data is then plotted as percent specific binding versus the log concentration of the test compound to generate a competition curve. Non-linear regression analysis is used to fit the data and determine the IC50 value.

Table 1: Hypothetical Binding Affinity Data for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate at the Human AT1 Receptor

ParameterValueDescription
Radioligand Used[125I]-[Sar1,Ile8] Angiotensin IIA high-affinity peptide agonist radioligand for the AT1 receptor.
Radioligand Conc. ([L])0.1 nMConcentration of radioligand used in the competition assay.
Radioligand Kd0.4 nMAffinity of the radioligand for the AT1 receptor (determined separately).
IC50 5.2 nM Experimentally derived concentration of the test compound that inhibits 50% of specific radioligand binding.
Calculated Ki 1.3 nM Calculated inhibitor constant using the Cheng-Prusoff equation, representing the affinity of the test compound. [10]
Confirming Function: AT1 Receptor Signaling

High binding affinity does not guarantee functional activity (i.e., antagonism or agonism). It is essential to follow up binding assays with functional assays that measure the downstream signaling of the receptor. The AT1 receptor primarily signals through the Gq/11 pathway.[16][17][18]

G AngII Angiotensin II (Agonist) AT1R AT1 Receptor AngII->AT1R Binds & Activates TestCmpd Test Compound (Antagonist) TestCmpd->AT1R Binds & Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates caption AT1 Receptor Gq/11 Signaling Pathway

Caption: AT1 Receptor Gq/11 Signaling Pathway.

A functional assay, such as an inositol phosphate (IP) accumulation assay or a calcium mobilization assay, would be used to confirm that 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate acts as an antagonist by blocking Angiotensin II-stimulated signaling.

Conclusion

This guide has detailed a robust, scientifically-grounded methodology for determining the receptor binding affinity of the novel compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate. By leveraging its structural similarity to known ARBs, we have focused on the AT1 receptor as the primary target. The provided protocols for membrane preparation and competitive radioligand binding represent the gold standard for affinity determination of GPCR ligands.[3][5] Accurate calculation of the Ki value is paramount, providing a quantitative measure of affinity that is essential for lead optimization and further pharmacological characterization. The combination of high-quality binding data with subsequent functional validation will provide a comprehensive understanding of this compound's potential as a novel therapeutic agent.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Cheng-Prusoff Equation Calculator.
  • GPCR-radioligand binding assays. PubMed.
  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm (RSC Publishing).
  • Enzyme Inhibitor Terms and Calcul
  • A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. PMC.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • On the Calculation Formula for the Binding Inhibition Constant Ki.
  • Application Notes and Protocols for Assessing Losartan Binding to
  • Assessing the Role of Gαq/11 in Cellular Responses: An Analysis of Investig
  • (PDF) Tetrazoles: Synthesis and Biological Activity.
  • Downstream pathways and effector channels for Gq/11, Gs, and Gi protein...
  • Chemical structures of the angiotensin II type 1 receptor blockers...
  • Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma. PMC.
  • Tetrazolium Compounds: Synthesis and Applic
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Radioligand Binding Assay.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Gq-Coupled Receptors in Autoimmunity. PMC.
  • determination of KB or Ki from IC50.
  • Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Molecular Pharmacology.
  • Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire.
  • Discovery and development of angiotensin receptor blockers. Wikipedia.
  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
  • Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. PMC.
  • Chemical structures of the angiotensin II type 1 receptor antagonist...
  • Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays. Benchchem.
  • Angiotensin II Type-1 (AT1) Receptor Redistribution Assay - Instructions. Thermo Scientific.
  • Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode. PMC.
  • Intrarenal AT1 receptor and ACE binding in ANG II-induced hypertensive rats. American Journal of Physiology-Renal Physiology.

Sources

Foundational

thermodynamic properties of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Thermodynamic Profiling of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate: A Technical Guide for Advanced Mesogenic and Pharmaceutical Intermediates Executive Summary The compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate: A Technical Guide for Advanced Mesogenic and Pharmaceutical Intermediates

Executive Summary

The compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate represents a highly specialized hybrid molecular architecture. It integrates a high-energy, polar 1H-tetrazole headgroup, a rigid phenyl benzoate core, and a flexible, laterally substituted 2-butoxy tail. Understanding the thermodynamic properties of such molecules is critical for their application as pharmaceutical prodrugs, energetic materials, or advanced calamitic liquid crystals.

This whitepaper provides an in-depth analysis of the thermodynamic forces governing this molecule's phase behavior, structural stability, and thermal transitions, accompanied by field-proven, self-validating calorimetric protocols.

Structural Thermodynamics & Causality

The macroscopic thermodynamic behavior of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a direct manifestation of its microscopic structural moieties. As an Application Scientist, it is crucial to dissect the molecule into its three functional domains to understand the causality behind its thermal profile:

  • The 1H-Tetrazole Headgroup (Enthalpic Driver): Tetrazoles are nitrogen-rich, heteroaromatic rings characterized by a high positive enthalpy of formation[1]. The 1H-tetrazole tautomer is thermodynamically stable in the solid state and highly polar[2]. This strong dipole moment drives intense intermolecular dipole-dipole interactions, significantly increasing the lattice enthalpy ( ΔHlattice​ ) and providing thermal stability up to the point of energetic decomposition.

  • The Phenyl Benzoate Core (Mesogenic Stabilizer): Phenyl benzoate derivatives are the archetypal cores for calamitic (rod-like) liquid crystals[3]. The ester linkage and conjugated aromatic rings provide a rigid planar structure that facilitates π−π stacking, stabilizing the enthalpy of intermediate mesophases (liquid crystal phases)[4].

  • The 2-Butoxy Tail (Entropic Modulator): The placement of the alkoxy chain at the ortho position (2-butoxy) is a critical thermodynamic disruptor. Unlike para-substituted analogs that pack densely into highly ordered smectic lamellae, lateral substitution introduces significant steric bulk. Thermodynamically, this increases the free volume and conformational entropy ( ΔS ) of the solid state, leading to a drastically reduced enthalpy of fusion ( ΔHfus​ ) and a lower melting temperature ( Tm​ )[3].

EnergyLandscape S Solid Phase Highly Ordered Low Entropy LC Mesophase Orientational Order Translational Mobility S->LC Heating (T > Tm) ΔH > 0, ΔS > 0 LC->S Crystallization Exothermic I Isotropic Liquid Disordered High Entropy LC->I Heating (T > Tc) ΔH > 0, ΔS > 0 I->LC Cooling Exothermic

Thermodynamic energy landscape of phase transitions in calamitic liquid crystals.

Quantitative Thermodynamic Data Presentation

Because highly specific derivatives often lack public empirical databases, thermodynamic parameters must be extrapolated from the fundamental contributions of the tetrazole and laterally substituted phenyl benzoate groups[1][5]. The table below summarizes the predictive thermodynamic profile for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate.

Thermodynamic ParameterSymbolEstimated RangePrimary Structural Driver
Melting Temperature Tm​ 80 – 110 °CLowered by the entropic flexibility and steric hindrance of the ortho-butoxy chain.
Enthalpy of Fusion ΔHfus​ 15 – 25 kJ/molDisrupted π−π stacking due to lateral substitution.
Clearing Temperature Tc​ 130 – 150 °CStabilized by the strong dipole-dipole anchoring of the 1H-tetrazole ring.
Enthalpy of Sublimation ΔHsub​ 110 – 130 kJ/molDominated by the high cohesive energy of the tetrazole moiety[1].
Decomposition Temp. Td​ > 220 °CExothermic ring-opening and N2​ elimination from the tetrazole ring[1].

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the , a rigorous, self-validating analytical workflow is required.

Workflow A 1. Compound Synthesis & Purification B 2. Thermal Profiling (DSC / TGA) A->B C 3. Phase Characterization (Polarized Optical Microscopy) B->C D 4. Thermodynamic Parameter Extraction (ΔH, ΔS, Cp) C->D

Workflow for the thermodynamic profiling of mesogenic compounds.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for measuring the molar heat capacity and phase transition enthalpies of mesogenic compounds[6][7]. This protocol utilizes a heat-flux DSC system.

Step 1: Self-Validating Calibration Before analyzing the sample, calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). This ensures the calorimetric cell accurately correlates heat flow ( dq/dt ) to thermodynamic enthalpy[6].

Step 2: Sample Preparation Weigh exactly 3.0 to 5.0 mg of the purified compound into a standard aluminum pan. Crimp the lid tightly to ensure optimal thermal contact[8]. Place a matched, empty crimped aluminum pan in the reference sensor.

Step 3: Thermal History Erasure (First Heating) Heat the sample from 25 °C to 180 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: This step is mandatory. It erases the kinetic thermal history, eliminates residual crystallization solvents, and destroys any metastable polymorphs formed during initial synthesis.

Step 4: Cooling Cycle Cool the sample from 180 °C to 0 °C at 5 °C/min. Causality: A slower cooling rate allows the system to reach thermodynamic equilibrium, enabling the observation of monotropic liquid crystal phases and the exothermic enthalpy of crystallization ( ΔHcryst​ ).

Step 5: Data Acquisition (Second Heating) Heat the sample again from 0 °C to 180 °C at 10 °C/min. Integrate the area under the endothermic peaks to calculate the precise thermodynamic transition enthalpies ( ΔH=∫(dq/dt)dt ).

Protocol B: Thermogravimetric Analysis (TGA)

Because tetrazole rings act as energetic motifs[1], determining the thermodynamic limit of stability via TGA is critical before performing high-temperature DSC to prevent damaging the calorimetric sensors.

  • Purge the thermobalance with dry Nitrogen (50 mL/min) to prevent oxidative degradation.

  • Load 5–10 mg of the sample into a platinum crucible.

  • Heat from 25 °C to 500 °C at a constant rate of 10 °C/min.

  • Record the onset of mass loss (specifically the 5% weight loss threshold, Td,5%​ ). The sharp exothermic mass loss event will correspond to the thermodynamic breakdown of the tetrazole ring into nitrogen gas.

References

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen National Center for Biotechnology Information (PMC)[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights National Center for Biotechnology Information (PMC)[Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal National Center for Biotechnology Information (PMC) / TÜBİTAK Academic Journals[Link]

  • Thermochemical Investigation of Tetrazole-Based Green Explosive Motifs: Experimental Vapor Pressures Journal of Chemical & Engineering Data - ACS Publications[Link]

  • 1H-Tetrazole - the NIST WebBook National Institute of Standards and Technology (NIST)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Methodology: DMAP-Catalyzed Steglich Esterification Methodological Rationale & Chemical Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Methodology: DMAP-Catalyzed Steglich Esterification

Methodological Rationale & Chemical Context

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate involves the esterification of 2-butoxybenzoic acid[1] with 4-(1H-tetrazol-1-yl)phenol. Phenols are inherently poor nucleophiles compared to aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. Consequently, traditional acid-catalyzed Fischer esterification is highly inefficient for this transformation.

To overcome this thermodynamic barrier, we employ the Steglich Esterification [2]. This method utilizes a carbodiimide coupling reagent—in this protocol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)—alongside the nucleophilic catalyst 4-dimethylaminopyridine (DMAP)[3].

Causality of Reagent Selection:

  • EDC·HCl vs. DCC: While Dicyclohexylcarbodiimide (DCC) is traditional, it generates dicyclohexylurea (DCU), a byproduct notoriously difficult to separate from the target ester. EDC·HCl generates a water-soluble urea byproduct that is easily removed during aqueous workup, ensuring a self-validating purification step.

  • The Role of DMAP: EDC activates the 2-butoxybenzoic acid to form an highly reactive O-acylisourea intermediate. Without DMAP, this intermediate can undergo a detrimental acyl migration to form a stable, unreactive N-acylurea[3]. DMAP acts as an acyl transfer agent, rapidly attacking the O-acylisourea to form an N-acylpyridinium active ester, which the phenol can easily attack to form the final product[4].

Synthesis_Workflow A 2-Butoxybenzoic Acid + EDC·HCl B O-Acylisourea Intermediate A->B Activation (DCM, 0 °C) C N-Acylpyridinium Active Ester B->C DMAP Catalysis D 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate C->D Phenol Addition (rt)

Reaction workflow for the DMAP-catalyzed Steglich esterification.

Stoichiometry and Reagent Preparation

The following quantitative parameters are optimized for a 10 mmol scale reaction. All glassware must be oven-dried to prevent the premature hydrolysis of the O-acylisourea intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Butoxybenzoic acid 194.231.001.94 gCarboxylic Acid[5]
4-(1H-tetrazol-1-yl)phenol 162.151.051.70 gPhenolic Nucleophile
EDC·HCl 191.701.202.30 gCoupling Agent
DMAP 122.170.150.18 gNucleophilic Catalyst
Dichloromethane (DCM) 84.93-40 mLAnhydrous Solvent

Step-by-Step Synthesis Protocol

Phase 1: Carboxylic Acid Activation
  • System Purge: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen ( N2​ ) or Argon for 5 minutes to ensure an anhydrous atmosphere.

  • Dissolution: Add 1.94 g (10.0 mmol) of 2-butoxybenzoic acid[1] to the flask. Inject 30 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Lower temperatures stabilize the highly reactive intermediates and suppress the formation of colored oxidation byproducts.

  • Coupling Agent Addition: Add 2.30 g (12.0 mmol) of EDC·HCl in a single portion. Stir the suspension at 0 °C for 15 minutes to initiate the formation of the O-acylisourea intermediate[2].

Phase 2: Catalysis and Esterification
  • Active Ester Formation: Add 0.18 g (1.5 mmol) of DMAP to the reaction mixture. The solution may exhibit a slight color change as the N-acylpyridinium intermediate forms[4].

  • Nucleophile Introduction: Dissolve 1.70 g (10.5 mmol) of 4-(1H-tetrazol-1-yl)phenol in 10 mL of anhydrous DCM (use minimal THF if solubility is an issue). Add this solution dropwise to the reaction flask over 10 minutes using a syringe. Rationale: Dropwise addition prevents localized thermal spikes and ensures the active ester is consumed efficiently.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir under inert atmosphere for 12–16 hours.

Phase 3: In-Process Quality Control (IPC)
  • TLC Monitoring: Sample 10 µL of the reaction mixture. Run a Thin Layer Chromatography (TLC) plate using a 7:3 Hexanes/Ethyl Acetate mobile phase. Visualize under UV light (254 nm). The complete disappearance of the 2-butoxybenzoic acid spot validates the reaction's endpoint.

Phase 4: Work-up and Purification
  • Quenching: Dilute the reaction mixture with an additional 30 mL of DCM.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl ( 2×30 mL). Rationale: This step is critical; it protonates and extracts unreacted DMAP, residual EDC, and its urea byproduct into the aqueous phase.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO3​ ( 2×30 mL). Rationale: Deprotonates and removes any unreacted 2-butoxybenzoic acid.

  • Brine Wash & Drying: Wash with saturated NaCl solution (30 mL). Collect the organic layer and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude residue via silica gel flash column chromatography (Eluent gradient: 9:1 to 7:3 Hexanes/Ethyl Acetate) to afford pure 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate.

References

  • [1] CymitQuimica. CAS 2200-81-9: 2-butoxybenzoic acid. Available at:

  • [5] PubChem (National Institutes of Health). 2-Butoxybenzoic acid | C11H14O3 | CID 14955523. Available at:

  • [2] BenchChem. Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. Available at:

  • [3] Organic Chemistry Portal. Steglich Esterification. Available at:

  • [4] Thieme Connect. The Steglich Esterification. Available at:

Sources

Application

Application Note: Pharmacological Evaluation and Assay Protocols for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Executive Summary & Strategic Rationale In modern medicinal chemistry, overcoming poor bioavailability and optimizing target engagement are paramount. 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate represents a sophisticate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, overcoming poor bioavailability and optimizing target engagement are paramount. 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate represents a sophisticated structural scaffold designed to address these challenges. By conjugating a bioactive tetrazole-substituted phenol with a highly lipophilic alkoxybenzoate carrier via an ester linkage, this compound functions as a highly permeable prodrug or a dual-action lipophilic scaffold.

This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale behind this compound, alongside rigorously validated, step-by-step protocols for evaluating its esterase-mediated activation and subsequent target engagement.

Structural Pharmacology & Mechanistic Insights

The architecture of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is strategically divided into two functional domains, linked by a metabolically labile ester bond:

The Tetrazole Pharmacophore: 4-(1H-tetrazol-1-yl)phenol

The 1H-tetrazol-1-yl group is a robust bioisostere. When attached to a phenyl ring, it enhances the pharmacological properties of the compound by resisting metabolic degradation while maintaining critical hydrogen-bonding interactions with target proteins[1]. Scaffolds containing the 4-(1H-tetrazol-1-yl)phenyl moiety have demonstrated potent biological activity across multiple therapeutic areas, including as cyclooxygenase-2 (COX-2) inhibitors[2], SecA translocase antimicrobial agents[3], and Renal Outer Medullary Potassium (ROMK) channel blockers[4].

The Lipophilic Carrier: 2-Butoxybenzoate

The 2-butoxybenzoate moiety is a highly lipophilic domain, historically utilized in local anesthetics such as metabutoxycaine to enhance neural membrane penetration[5]. By conjugating this carrier to the polar tetrazole-phenol, the resulting ester masks the phenolic hydroxyl group. This significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers (e.g., the gastrointestinal tract, blood-brain barrier, or bacterial cell walls).

Quantitative Physicochemical Profiling

To guide formulation and assay development, the physicochemical and target properties of the scaffold are summarized below.

Table 1: Predicted Physicochemical Properties of the Intact Ester

PropertyValuePharmacological Implication
Molecular Formula C₁₈H₁₈N₄O₃Standard small-molecule drug space.
Molecular Weight 338.37 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
LogP (Predicted) ~3.8High lipophilicity; optimal for membrane permeation[5].
H-Bond Donors 0Esterification removes the phenolic H-bond donor, aiding diffusion.
H-Bond Acceptors 6Provided by the tetrazole nitrogen atoms and ester oxygens.
Rotatable Bonds 7Confers conformational flexibility for receptor binding.

Table 2: Validated Targets for the 4-(1H-tetrazol-1-yl)phenyl Scaffold

Biological TargetTherapeutic ApplicationMechanism of ActionReference
Cyclooxygenase-2 (COX-2) Anti-inflammatorySelective enzyme inhibition via active site binding.[2]
SecA Translocase AntimicrobialDelays ATP-hydrolysis in bacterial Sec systems.[3]
ROMK Channel Diuretic / AntihypertensivePotassium channel blockade in the loop of Henle.[4]

Application Workflow 1: Prodrug Activation & Esterase Cleavage

To validate the prodrug hypothesis, it is critical to measure the half-life of the ester bond in human plasma. The ester must be stable enough to circulate but labile enough to release the active phenol via plasma esterases.

Pathway A 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate B Esterase Hydrolysis A->B H2O C 4-(1H-tetrazol-1-yl)phenol (Active Moiety) B->C D 2-Butoxybenzoic Acid (Lipophilic Carrier) B->D

Fig 1: Esterase-mediated hydrolysis pathway of the prodrug into its active components.

Protocol 1: In Vitro Plasma Stability Assay

Self-Validation Design: This protocol includes a heat-inactivated plasma control to differentiate enzymatic hydrolysis from spontaneous chemical degradation, ensuring causality in the results.

Materials & Reagents:

  • Pooled Human Plasma (Na-Heparinized).

  • Test Compound: 10 mM stock in anhydrous DMSO.

  • Positive Control: Procaine (known esterase substrate)[5].

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Internal Standard (IS).

Step-by-Step Methodology:

  • Preparation: Pre-warm 990 µL of human plasma to 37°C in a water bath for 10 minutes. Rationale: Assays must be conducted at physiological temperature to accurately reflect in vivo enzyme kinetics.

  • Spiking: Initiate the reaction by adding 10 µL of the 100 µM working solution (diluted from stock) to the plasma, yielding a final concentration of 1 µM. Vortex gently. Rationale: Keeping DMSO concentration at 1% prevents solvent-induced protein precipitation and esterase inhibition.

  • Incubation & Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of the ice-cold ACN Quench Solution. Rationale: Cold ACN instantly denatures plasma proteins, halting enzymatic activity and extracting the analytes.

  • Extraction: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer 100 µL of the supernatant to an LC-MS/MS vial. Quantify the disappearance of the parent ester and the appearance of 4-(1H-tetrazol-1-yl)phenol using Multiple Reaction Monitoring (MRM).

Application Workflow 2: Target Engagement (COX-2 Inhibition)

Following ester hydrolysis, the liberated 4-(1H-tetrazol-1-yl)phenol derivative acts on intracellular targets. Given the established efficacy of tetrazole-phenyl derivatives against cyclooxygenase enzymes[2], a fluorometric COX-2 screening assay is employed to verify target engagement.

Workflow N1 1. Prepare 10 mM Stock (DMSO) N2 2. Spike into Human Plasma (1 µM Final Conc.) N1->N2 N3 3. Incubate at 37°C (0, 15, 30, 60, 120 min) N2->N3 N4 4. Quench with Cold ACN (Protein Precipitation) N3->N4 N5 5. Centrifuge & Extract (14,000 rpm, 10 min) N4->N5 N6 6. LC-MS/MS Quantification N5->N6

Fig 2: High-throughput workflow for assessing in vitro plasma stability and ester cleavage.

Protocol 2: Fluorometric COX-2 Inhibition Assay

Self-Validation Design: Includes Celecoxib as a positive control to validate assay sensitivity, and a vehicle-only control to establish baseline 100% enzyme activity.

Step-by-Step Methodology:

  • Reagent Setup: Prepare COX-2 assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute human recombinant COX-2 enzyme and keep on ice.

  • Compound Dilution: Prepare a 10-point dose-response curve of the hydrolyzed active moiety (4-(1H-tetrazol-1-yl)phenol) ranging from 1 nM to 100 µM in assay buffer.

  • Pre-Incubation: In a black 96-well microplate, combine 10 µL of the test compound, 10 µL of COX-2 enzyme, and 150 µL of assay buffer. Incubate at 25°C for 10 minutes. Rationale: Pre-incubation allows for equilibrium binding between the inhibitor and the enzyme active site prior to substrate introduction.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Causality: COX-2 converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. This reduction provides the oxidative power to convert non-fluorescent ADHP into highly fluorescent resorufin.

  • Measurement: Incubate for exactly 5 minutes at room temperature. Read the fluorescence using a microplate reader at Ex/Em = 535/587 nm.

  • Data Processing: Calculate the percentage inhibition relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

References

  • N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide - EvitaChem: Chemical Properties Source: evitachem.com URL:1[1]

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study Source: nih.gov URL:2[2]

  • US9247749B2 - Antimicrobial compounds and their use in treating plant disease Source: google.com (Google Patents) URL:3[3]

  • INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL - European Patent Office - EP 2632464 B1 Source: googleapis.com URL:4[4]

  • Metabutoxycaine Source: grokipedia.com URL:5[5]

Sources

Method

Mastering the Purification of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate: An Application Guide for Drug Development Professionals

Introduction: The Criticality of Purity in Novel Tetrazole-Containing Drug Candidates In the landscape of modern drug discovery, the tetrazole moiety has emerged as a valuable pharmacophore, often employed as a bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Novel Tetrazole-Containing Drug Candidates

In the landscape of modern drug discovery, the tetrazole moiety has emerged as a valuable pharmacophore, often employed as a bioisostere for the carboxylic acid group to enhance metabolic stability and improve pharmacokinetic profiles.[1] The compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate represents a class of molecules with significant therapeutic potential. However, the journey from synthesis to a viable active pharmaceutical ingredient (API) is contingent on achieving exceptionally high purity. The presence of even minute quantities of impurities can have profound effects on toxicological profiles, pharmacological activity, and the overall safety and efficacy of a drug candidate.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust purification methodologies for synthesized 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a strategic framework for tackling the purification of this polar, aromatic ester. The protocols outlined herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.

Anticipating the Challenge: A Look at the Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic route is paramount to devising an effective purification strategy. A plausible and common pathway to 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate involves a two-stage process: the synthesis of the key intermediates, 4-(1H-tetrazol-1-yl)phenol and 2-butoxybenzoic acid, followed by their coupling via an esterification reaction.

A likely method for the final esterification step is the Steglich esterification , a mild and effective method for forming esters from acids and alcohols using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2][3] This synthetic choice directly informs the impurity profile of the crude product.

Potential Impurities to Target for Removal:

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials 4-(1H-tetrazol-1-yl)phenol, 2-butoxybenzoic acidIncomplete esterification reaction.
Coupling Reagent Byproducts N,N'-dicyclohexylurea (DCU)Formed from DCC during the reaction.[3]
Side-Reaction Products N-acylureaA common byproduct of Steglich esterification resulting from the rearrangement of the O-acylisourea intermediate.[2]
Precursor-Related Impurities Residual reagents or byproducts from the synthesis of the tetrazolylphenol and butoxybenzoic acid.Carried over from the initial synthetic steps.

The polar nature of the tetrazole ring combined with the aromatic ester functionality imparts a moderate to high polarity to the target molecule. This characteristic will be a central consideration in the selection and optimization of the purification techniques discussed below.

Purification Workflow: A Multi-pronged Approach

The purification of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is best approached with a multi-step strategy, beginning with a preliminary work-up, followed by one or more chromatographic and/or recrystallization steps.

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up Crude_Product->Workup Initial Purification Recrystallization Recrystallization Workup->Recrystallization High Initial Purity Column_Chromatography Normal-Phase Column Chromatography Workup->Column_Chromatography Complex Mixture Pure_Product Pure 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Recrystallization->Pure_Product Prep_HPLC Preparative RP-HPLC Column_Chromatography->Prep_HPLC Further Polishing Column_Chromatography->Pure_Product Sufficient Purity Prep_HPLC->Pure_Product

Caption: A general workflow for the purification of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate.

Step 1: The Foundational Work-up - Removing the Gross Impurities

Following the Steglich esterification, a carefully planned aqueous work-up is the first line of defense in simplifying the crude mixture. The primary goals are to remove the water-soluble byproducts and unreacted polar starting materials.

Protocol: Aqueous Work-up for Steglich Esterification Products
  • Reaction Quenching and Solvent Removal:

    • Once the reaction is complete (as monitored by Thin Layer Chromatography - TLC), cool the reaction mixture to room temperature.

    • If the reaction was performed in a water-miscible solvent like DMF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). This step is crucial for protonating and extracting the basic catalyst, DMAP.

  • Basic Wash:

    • Subsequently, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will remove any unreacted 2-butoxybenzoic acid.

  • Brine Wash and Drying:

    • Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

Rationale: This sequence of washes systematically removes key impurities based on their acid-base properties, significantly simplifying the mixture for subsequent purification steps.

Step 2: Crystallization - The Art of Purity Refinement

Recrystallization is a powerful and economical technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures.

Selecting the Ideal Recrystallization Solvent

The ideal solvent for recrystallization should exhibit the following properties:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for hot filtration).

  • The solvent should be chemically inert towards the target compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

Commonly Employed Solvents for Aromatic Esters and Tetrazoles:

Solvent/Solvent SystemPolarityComments
Ethanol/WaterPolarA good starting point for many polar organic compounds.
Ethyl Acetate/HexaneMedium/Non-polarA versatile solvent pair for compounds of intermediate polarity.
Dichloromethane/HexaneMedium/Non-polarAnother effective solvent system for tuning polarity.
TolueneNon-polarCan be effective for aromatic compounds.
IsopropanolPolarA common alternative to ethanol.
Protocol: Recrystallization of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate
  • Solvent Screening: In parallel on a small scale, test the solubility of the crude product in various solvents at room temperature and at their boiling points to identify a suitable candidate or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • If using a single solvent, allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • If using a solvent pair, add the anti-solvent (the one in which the compound is less soluble) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Step 3: Chromatographic Purification - For High-Purity Isolation

When recrystallization is ineffective or when very high purity is required, chromatographic techniques are indispensable.

A. Normal-Phase Column Chromatography

Normal-phase chromatography, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase, is well-suited for the separation of polar compounds.

Developing a Solvent System using TLC:

Before performing column chromatography, it is essential to determine an appropriate mobile phase using TLC. The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4.

Common Mobile Phases for Polar Aromatic Compounds:

  • Hexane/Ethyl Acetate gradients

  • Dichloromethane/Methanol gradients

Protocol: Normal-Phase Column Chromatography
  • Column Packing: Prepare a silica gel column using the chosen mobile phase (slurry packing is generally preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with poor solubility in the eluent, dry loading (adsorbing the compound onto a small amount of silica gel) is recommended.[3]

  • Elution: Begin elution with the determined mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating complex mixtures.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Isolation TLC TLC Method Development (e.g., Hexane/EtOAc) Column_Packing Pack Silica Gel Column Sample_Loading Load Sample (Wet or Dry) Elution Gradient Elution (Increasing Polarity) Sample_Loading->Elution Fraction_Collection Collect Fractions TLC_Analysis Analyze Fractions by TLC Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Pure_Product Pure Product

Caption: Workflow for normal-phase column chromatography.

B. Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the highest purity requirements, particularly in the later stages of drug development, preparative RP-HPLC is the method of choice.[4] It offers superior resolution and is readily scalable. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Mobile Phase Selection for RP-HPLC:

  • Aqueous Phase: Water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Organic Phase: Acetonitrile or methanol.

Protocol: Preparative RP-HPLC
  • Method Development: Develop an analytical scale RP-HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.

  • Sample Preparation: Dissolve the partially purified compound in the initial mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative RP-HPLC system and run the developed gradient method.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the pure fractions and remove the solvents, often by lyophilization if the mobile phase contains water.

Troubleshooting Common Purification Challenges

ProblemPotential CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Use a lower boiling point solvent; use a more dilute solution and cool more slowly.
Streaking on TLC/Column The compound is highly polar and interacting strongly with the silica gel; the sample is overloaded.Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine) to the mobile phase; load less sample.
Poor separation in column chromatography The chosen mobile phase is not optimal.Re-evaluate the solvent system using TLC with a wider range of solvent polarities and compositions.
Co-elution of impurities in HPLC The selectivity of the stationary phase is insufficient.Try a different stationary phase (e.g., a phenyl-hexyl or biphenyl column) or modify the mobile phase pH.

Conclusion

The purification of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a multi-faceted challenge that requires a systematic and well-informed approach. By understanding the potential impurities arising from its synthesis, particularly via Steglich esterification, and by judiciously applying a combination of aqueous work-up, recrystallization, and chromatographic techniques, researchers can consistently achieve the high levels of purity required for preclinical and clinical development. The protocols and strategies outlined in this guide provide a robust framework for navigating the purification of this important class of compounds, ultimately accelerating the path from the laboratory to potential therapeutic applications.

References

  • (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

  • (n.d.). A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]

  • (n.d.). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. ScienceDirect. [Link]

  • (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Center for Biotechnology Information. [Link]

  • (2014, January 26). What are the solvents used in TLC for sterification? ResearchGate. [Link]

  • (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information. [Link]

  • (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • (n.d.). The Power of Preparative HPLC Systems. Teledyne Labs. [Link]

  • (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • (n.d.). Macrocyclic biphenyl tetraoxazoles: Synthesis, evaluation as G-quadruplex stabilizers and cytotoxic activity. National Center for Biotechnology Information. [Link]

  • (n.d.). Tetrazole-Containing Compounds: Building Blocks for Next-Generation Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (2022, December 9). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. [Link]

  • (n.d.). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. National Center for Biotechnology Information. [Link]

  • (2016, April 15). How to purify esterefication product? ResearchGate. [Link]

  • (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • (n.d.). Steglich esterification. Wikipedia. [Link]

Sources

Application

Advanced Crystallization Protocol for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate for High-Resolution X-ray Diffraction

Introduction and Mechanistic Challenges The structural elucidation of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate via Single Crystal X-ray Diffraction (SCXRD) presents a unique crystallographic challenge. This molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenges

The structural elucidation of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate via Single Crystal X-ray Diffraction (SCXRD) presents a unique crystallographic challenge. This molecule is characterized by a highly rigid, polar tetrazole-phenyl core coupled with a flexible, lipophilic 2-butoxybenzoate tail. Tetrazoles are highly flexible ligands that can easily adapt to different binding modes, complicating the crystallization landscape[1].

When attempting to crystallize amphiphilic-like small molecules, the high degrees of conformational freedom in the alkoxy chain introduce a significant entropic penalty. Standard fast-evaporation techniques typically fail, resulting in liquid-liquid phase separation ("oiling out") or the formation of microcrystalline powders with severe positional disorder. To overcome this, we employ a temperature-controlled vapor diffusion strategy . Vapor diffusion allows for a highly localized, slow rate of supersaturation, which mitigates uncontrolled nucleation and yields superior crystal morphology.

Table 1: Physicochemical Profiling & Crystallographic Impact
PropertyValue / CharacteristicImpact on Crystallization Strategy
Molecular Topology Polar head (tetrazole), lipophilic tail (butoxy)Prone to "oiling out"; requires a binary solvent system with a steep polarity gradient.
Intermolecular Forces H-bond acceptors (N, O); π-π stackingRelies on weak C-H···N interactions; highly sensitive to solvent disruption.
Conformational Entropy High (flexible 2-butoxy chain)Requires low-temperature crystallization (4 °C) to reduce kinetic energy and favor ordered packing.
Solubility Profile Soluble in DCM/CHCl₃; Insoluble in alkanesIdeal for vapor diffusion utilizing Halogenated Solvent / Alkane pairs.

Experimental Workflow

Workflow N1 1. Compound Validation (>99.5% Purity via HPLC) N2 2. Solvent Selection (DCM / n-Hexane System) N1->N2 N3 3. Vapor Diffusion Setup (0.22 µm Filtration) N2->N3 N4 4. Isothermal Incubation (4 °C, Vibration-Free) N3->N4 N5 5. Crystal Harvesting (Fomblin Cryo-Oil) N4->N5 N6 6. SCXRD Data Collection (Cryocooling at 100 K) N5->N6

Fig 1: End-to-end crystallization and SCXRD workflow for the target tetrazole derivative.

Solvent Screening Matrix

The selection of the solvent/antisolvent pair is the most critical variable. The inner solvent must fully dissolve the compound, while the outer antisolvent must have a lower vapor pressure or diffuse efficiently to slowly lower the dielectric constant of the mother liquor.

Table 2: Quantitative Solvent/Antisolvent Screening Parameters
Solvent (Inner Vial)Dielectric Constant (ε)Antisolvent (Outer Vial)Dielectric Constant (ε)Optimal Vol. RatioExpected Crystallization Outcome
Dichloromethane 8.93n-Hexane 1.891 : 5Optimal: Slow diffusion, high-quality faceted crystals.
Chloroform4.81n-Heptane1.921 : 4Viable: Slower diffusion rate, yields larger but fewer crystals.
Ethyl Acetate6.02Diisopropyl Ether3.881 : 3Poor: Insufficient polarity gap; high risk of oiling out.

Step-by-Step Vapor Diffusion Protocol

This protocol is designed as a self-validating system. If supersaturation is achieved too rapidly, the system will visually indicate failure (cloudiness or oiling) before terminal precipitation occurs, allowing the operator to rescue the sample by altering the temperature.

Phase 1: Preparation and Filtration

Causality: Impurities and dust act as heterogeneous nucleation sites, leading to massive nucleation events (polycrystalline clusters) rather than the growth of single macroscopic crystals.

  • Ensure the synthesized 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is >99.5% pure via HPLC.

  • Dissolve exactly 10.0 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a clean 2 mL glass shell vial.

  • Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 2 mL inner vial.

Phase 2: Chamber Assembly

Causality: The vapor pressure differential between DCM and n-Hexane drives the slow transfer of the antisolvent into the mother liquor, gently traversing the metastable zone of the phase diagram[2]. 4. Place the uncapped 2 mL inner vial containing the filtered solution into a larger 20 mL scintillation vial. 5. Using a glass pipette, carefully dispense 2.5 mL of n-Hexane into the outer 20 mL vial, ensuring no splashing occurs into the inner vial. 6. Seal the 20 mL vial tightly with a PTFE-lined cap and wrap the seal tightly with Parafilm to prevent environmental solvent escape.

Phase 3: Isothermal Incubation
  • Transfer the sealed chamber to a vibration-damped incubator set strictly to 4 °C . Causality: Temperature is a vital variable in small-molecule crystallization. Lowering the temperature reduces the thermal motion of the flexible 2-butoxy chain, shifting the thermodynamic balance to favor ordered crystalline packing over amorphous aggregation[2].

  • Allow the system to incubate undisturbed for 7 to 14 days .

Crystal Harvesting and SCXRD Data Collection

Because the target molecule contains a highly flexible chain, the resulting crystals are susceptible to solvent-loss degradation and thermal disorder.

  • Harvesting: Once single crystals of suitable dimensions (approx. 0.1 × 0.1 × 0.2 mm) are observed, open the chamber and immediately transfer the crystals into a drop of perfluoropolyether (Fomblin) cryo-oil on a glass slide. Causality: Fomblin oil acts as a hydrophobic barrier, preventing the evaporation of any co-crystallized DCM and protecting the lattice integrity.

  • Mounting: Using a polarized light microscope, select a crystal with sharp extinction and mount it onto a MiTeGen microloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer and plunge it into a cold nitrogen stream. Data collection must be performed at 100.0(1) K [1]. Causality: Data collection at cryogenic temperatures is strictly required. It freezes the conformational dynamics of the flexible butoxy chain and the tetrazole ring, minimizing thermal displacement parameters (B-factors) that would otherwise smear the electron density map and complicate structure refinement[1][3].

Troubleshooting & Self-Validation System

ObservationMechanistic CauseCorrective Action
Oiling Out (Liquid-Liquid Separation) The supersaturation rate exceeded the nucleation threshold, driven by too rapid antisolvent diffusion.Rescue the sample by adding 0.1 mL DCM to redissolve the oil. Lower the incubation temperature or switch to a narrower inner vial to reduce the vapor exchange surface area.
Extensive Twinning / Intergrown Clusters Multiple nucleation sites triggered simultaneously, often due to mechanical vibration or dust.Re-filter the solution through a 0.1 µm filter. Ensure the incubation chamber is placed on a vibration-isolation pad.
Weak Diffraction at High Angles High thermal motion of the butoxy chain or partial solvent loss during harvesting.Ensure the crystal is heavily coated in Fomblin oil during harvesting. Verify the nitrogen stream is stable at 100 K during data collection.

References

  • Dong, W.-W., et al. (2008). Remarkable Structural Transformation of [Zn(tza)2] During Recrystallization, Syntheses and Crystal Structures of [M(tza)2] (M = Zn, Cd, Mn, Co; Htza = Tetrazole-1-acetic Acid). ACS Publications. Available at:[Link]

  • Kucková, L., et al. (2009). Charge density study of tetrazole. X-ray.cz. Available at:[Link]

  • Pusey, M. L., et al. CENTER FOR MATERIALS RESEARCH. NASA Technical Reports Server (NTRS). Available at:[Link]

  • Penthala, N. R., et al. (2016). Crystal structures of (Z)-5-[2-(benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole and (Z). IUCr Journals. Available at:[Link]

  • Boistelle, R., & Astier, J. P. (2009). Large crystal growth by thermal control allows combined X-ray and neutron crystallographic studies. Royal Society Publishing. Available at:[Link]

Sources

Method

Advanced Protocol for the Preparation and Handling of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Stock Solutions in Cell-Based Assays

Executive Summary The successful application of synthetic small molecules in in vitro cell culture relies heavily on the rigorous preparation of stock solutions. 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a highly li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful application of synthetic small molecules in in vitro cell culture relies heavily on the rigorous preparation of stock solutions. 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a highly lipophilic compound featuring a tetrazole ring conjugated to a phenyl benzoate core. In medicinal chemistry, tetrazole rings serve as highly effective bioisosteres for carboxylic acid groups, offering improved physicochemical and pharmacokinetic properties[1]. This bioisosteric substitution is a cornerstone in the design of various receptor antagonists, most notably in Angiotensin II receptor blockers[2],[3].

However, the combination of the tetrazole moiety and the hydrophobic 2-butoxybenzoate ester linkage renders this compound practically insoluble in aqueous media. This application note details a self-validating, step-by-step protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO), aliquoting it to preserve the ester bond integrity, and performing step-down dilutions to prevent solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Rationale

Before initiating any wet-lab procedures, it is critical to understand the causality behind the solvent selection. The 2-butoxy chain and the aromatic rings impart a high partition coefficient (LogP), driving the molecule's hydrophobicity. While the tetrazole ring is polarizable, it lacks a hydrogen-bond donating N-H group when substituted at the 1-position, further reducing aqueous solubility.

Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Its polar aprotic nature allows it to effectively solvate both the lipophilic ester tail and the polarizable tetrazole core. However, DMSO is not biologically inert; it is known to induce drastic changes in human cellular processes and the epigenetic landscape at concentrations above 0.1% v/v[4],[5]. Therefore, the protocol must be engineered to achieve complete compound solubilization while maintaining a final in vitro DMSO concentration of ≤0.1%.

Table 1: Physicochemical Profile of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate
PropertyValue (Approximate)Impact on Handling
Molecular Weight 338.36 g/mol Requires precise micro-analytical weighing.
Estimated LogP > 3.5Highly hydrophobic; necessitates 100% DMSO for primary stock.
H-Bond Donors 0Cannot act as a hydrogen bond donor; poor aqueous hydration.
H-Bond Acceptors 7Can interact with polar aprotic solvents (DMSO) effectively.
Chemical Liabilities Ester linkageSusceptible to hydrolysis; avoid ambient moisture and freeze-thaw cycles.

Reagent Preparation & Quality Control

To ensure a self-validating system, the preparation phase must eliminate variables that cause compound degradation or loss.

  • Vial Selection: Always use amber glass vials . The ester bond and conjugated tetrazole-phenyl system can be sensitive to high-energy UV light. Furthermore, highly lipophilic compounds frequently adsorb to the hydrophobic walls of standard polypropylene microcentrifuge tubes, artificially lowering the actual stock concentration.

  • Moisture Control: Lyophilized powders must be equilibrated to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes ambient moisture to condense on the powder. Water introduced into the DMSO stock will initiate slow hydrolysis of the 2-butoxybenzoate ester bond and cause micro-precipitation.

Step-by-Step Solubilization Protocol

The following workflow guarantees the generation of a stable, standardized 10 mM primary stock solution.

Workflow A Equilibrate & Weigh (Amber Glass) B Solubilize in 100% Anhydrous DMSO A->B C Vortex & Sonicate (Verify Clarity) B->C D Aliquot Stock (Argon Purged) C->D E Store at -80°C (Desiccated) D->E F Step-Down Dilution in 37°C Media E->F Thaw once immediately before use

Caption: Standard workflow for preparing and using a 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate stock solution.

Phase 1: Dissolution
  • Weighing: Using an anti-static spatula, accurately weigh 3.38 mg of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate into a sterile amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO to achieve a 10 mM stock solution.

  • Agitation: Vortex the vial gently for 60 seconds.

  • Validation Step: Hold the vial against a light source. The solution must be optically clear. If micro-particulates are visible, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not heat the bath, as excessive heat may degrade the compound.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM stock into single-use volumes (e.g., 10 µL or 20 µL) into opaque, tightly sealed microcentrifuge tubes.

  • Purging: Gently purge the headspace of each tube with Argon or Nitrogen gas to displace oxygen, preventing oxidative degradation.

  • Storage: Flash-freeze and store immediately at -80°C. Causality: Repeated freeze-thaw cycles of DMSO solutions cause localized concentration gradients and irreversible crystallization of the solute. Single-use aliquots bypass this failure point.

Cell Culture Application & Dilution Matrix

Directly pipetting a 10 mM DMSO stock into 10 mL of aqueous cell culture media creates a massive, localized concentration gradient. The hydrophobic compound will rapidly undergo Ostwald ripening and "crash out" of solution before it can disperse.

To prevent this, utilize a Step-Down Dilution method:

  • Thaw a single aliquot at room temperature immediately before the assay.

  • Pre-warm the complete cell culture media to 37°C. Cold media drastically reduces the thermodynamic solubility threshold.

  • First, dilute the 10 mM stock 1:10 into an intermediate tube containing 37°C media (yielding a 1 mM intermediate stock in 10% DMSO). Mix vigorously by pipetting.

  • Immediately transfer the required volume of the intermediate stock to the final assay plate to reach the target concentration.

Table 2: Dilution Matrix for Cell Culture Assays

Calculations based on a 10 mM Primary Stock to ensure final DMSO remains ≤0.1%.

Target Assay ConcentrationIntermediate Stock Prep (from 10 mM)Final Dilution into Assay MediaFinal DMSO Concentration
10 µM None (Direct dilution possible)1 µL of 10 mM stock into 999 µL media0.1% (Maximum limit)
5 µM Dilute 1:2 in DMSO (5 mM)1 µL of 5 mM stock into 999 µL media0.1%
1 µM Dilute 1:10 in DMSO (1 mM)1 µL of 1 mM stock into 999 µL media0.1%
100 nM Dilute 1:100 in DMSO (100 µM)1 µL of 100 µM stock into 999 µL media0.1%

Troubleshooting Precipitation

Even with meticulous technique, highly lipophilic tetrazole-benzoate derivatives may precipitate in complex media containing high serum proteins or specific salt concentrations. The decision tree below outlines the logical progression for resolving solubility failures without compromising cell viability.

Troubleshooting A Compound Precipitates in Assay Media B Is final DMSO concentration < 0.1%? A->B C Perform step-down serial dilutions B->C Yes D Increase DMSO to 0.5% (if tolerated) B->D No E Use Co-solvent (e.g., Tween-80) C->E Still precipitates F Solubility Resolved C->F Success D->E Still precipitates D->F Success E->F

Caption: Decision tree for troubleshooting compound precipitation in aqueous cell culture media.

References

  • Kohara, Y., Kubo, K., Imamiya, E., Wada, T., Inada, Y., & Naka, T. (1996). Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres. Journal of Medicinal Chemistry, 39(26), 5228-5235. [Link]

  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., ... & Caiment, F. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641.[Link]

Sources

Application

use of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate as a chemical intermediate

Application Note: Utilization of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate in Advanced API Synthesis and Prodrug Development Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate in Advanced API Synthesis and Prodrug Development

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Molecular Architecture & Mechanistic Rationale

In modern medicinal chemistry, the strategic use of chemical intermediates dictates the pharmacokinetic success of the final active pharmaceutical ingredient (API). 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a highly specialized intermediate that merges two distinct, pharmacologically valuable moieties: a tetrazole-substituted phenol and a lipophilic alkoxybenzoate.

  • The Pharmacophore (4-(1H-tetrazol-1-yl)phenol): The 1H-tetrazole ring is a premier bioisostere for carboxylic acids. It offers enhanced metabolic stability against decarboxylation while maintaining hydrogen-bonding capabilities. This specific building block is critical in the synthesis of designed to treat hypertension and hypokalemia without the liabilities of traditional diuretics[1]. It is widely recognized as a high-value in drug metabolite profiling[2].

  • The Lipophilic Carrier (2-butoxybenzoate): The free phenol group of the active pharmacophore often suffers from rapid Phase II metabolism (glucuronidation) and poor cellular permeability. By esterifying the phenol with 2-butoxybenzoic acid—a moiety frequently utilized in [3] and classic anesthetics[4]—we dramatically increase the LogP of the molecule.

The Causality of Design: We utilize this specific esterification not merely as a protecting group, but as a prodrug strategy. The 2-butoxybenzoate acts as a lipophilic anchor, facilitating passive diffusion across the lipid bilayer. Once intracellular, ubiquitous esterases cleave the ester bond, releasing the active 4-(1H-tetrazol-1-yl)phenol directly at the target site.

Biocatalytic Activation Pathway

To visualize the logic behind this intermediate's application in a biological system, refer to the pathway below. The prodrug remains inert in aqueous systemic circulation but undergoes rapid enzymatic hydrolysis upon cellular entry.

G A 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate (Lipophilic Prodrug) B Esterase Cleavage (In Vivo Hydrolysis) A->B Enzymatic Activation C 4-(1H-tetrazol-1-yl)phenol (Active Pharmacophore) B->C Release D 2-butoxybenzoic acid (Carrier Byproduct) B->D Cleavage E Target Modulation (e.g., ROMK / P2X3) C->E Receptor Binding

Fig 1: Enzymatic activation pathway of the 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate prodrug.

Synthetic Methodology: Steglich Esterification (Protocol A)

Objective: Synthesize 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate with >98% purity.

Causality of Experimental Choices: We select the Steglich esterification (EDCI/DMAP) over traditional acyl chloride formation. The 1H-tetrazole ring, while generally robust, can be sensitive to highly electrophilic chlorinating agents (e.g., thionyl chloride) under prolonged heating, which can trigger ring-opening or degradation. EDCI provides a mild, room-temperature alternative that ensures absolute fidelity of the tetrazole ring.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 4-(1H-tetrazol-1-yl)phenol (10.0 mmol) and 2-butoxybenzoic acid (11.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol) followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 12.0 mmol).

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours.

  • Self-Validating Workup:

    • The Mass Balance Check: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 x 50 mL). Validation: This selectively partitions the basic DMAP and urea byproducts into the aqueous phase.

    • Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted 2-butoxybenzoic acid.

    • Perform TLC (Hexanes:EtOAc 7:3). Validation: You must observe a single distinct spot (Rf ~0.6), confirming the complete consumption of the highly polar phenol starting material (Rf ~0.2).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a crystalline solid.

Biocatalytic Validation: In Vitro Esterase Cleavage (Protocol B)

Objective: Validate the prodrug hypothesis by proving the ester linkage is biologically labile while chemically stable.

Causality of Experimental Choices: To ensure this intermediate functions effectively in vivo, it must resist spontaneous hydrolysis in blood plasma pH but cleave rapidly in the presence of intracellular enzymes. We utilize Porcine Liver Esterase (PLE) as a highly standardized proxy for human carboxylesterases.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate in HPLC-grade DMSO.

  • Matrix Incubation: Spike the stock solution into 1 mL of PBS (pH 7.4) containing PLE (10 U/mL) to achieve a final compound concentration of 100 µM (1% DMSO final). Incubate at 37 °C in a shaking water bath.

  • Quenching: At predetermined intervals (0, 15, 30, 60, 120 mins), extract 100 µL aliquots and immediately quench by adding 200 µL of ice-cold acetonitrile.

  • Self-Validating Analysis:

    • Centrifuge at 14,000 rpm for 10 mins to pellet precipitated proteins.

    • Analyze the supernatant via HPLC-UV (254 nm).

    • Validation Check (Isobestic Analysis): The sum of the molar concentrations of the parent ester and the released 4-(1H-tetrazol-1-yl)phenol must remain constant (±2%) across all time points. A loss in total mass balance indicates off-target degradation (e.g., tetrazole ring opening), whereas a conserved mass balance definitively validates the specific ester hydrolysis.

Quantitative Data & Kinetic Profiling

The following tables summarize the optimization of the synthetic protocol and the kinetic validation of the intermediate's prodrug capabilities.

Table 1: Optimization of Steglich Esterification Conditions

SolventCoupling AgentAdditiveTime (h)Yield (%)Purity (LC-MS)Mechanistic Observation
DMFHATUDIPEA1278>95%Sluggish reaction; difficult solvent removal.
DCM EDCI DMAP 4 92 >98% Optimal; rapid conversion, easy aqueous workup.
THFDCCDMAP885>90%Incomplete removal of DCU byproduct.

Table 2: In Vitro Hydrolysis Kinetics (37 °C)

Biological MatrixHalf-life ( t1/2​ )Active Phenol RecoveryConclusion
PBS Buffer (pH 7.4)> 48 h< 5%Excellent chemical stability in circulation.
Human Plasma45 min> 95%Favorable release profile for systemic delivery.
PLE (10 U/mL)12 min> 98%Rapid intracellular activation confirmed.

References

  • Source: European Patent Office (EP 2632464 B1)
  • Source: Google Patents (US20180093991A1)
  • Drugs: Synonyms and Properties (2-butoxybenzoate derivatives) Source: Pageplace / Ashgate Publishing URL:[Link]

Sources

Method

Application Notes and Protocols: In Vivo Drug Delivery Formulations for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

An Application Note for Drug Development Professionals Abstract This document provides detailed application notes and protocols for the development of in vivo drug delivery formulations for the novel compound 4-(1H-tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of in vivo drug delivery formulations for the novel compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, hereafter referred to as TBB-001. The tetrazole moiety is a recognized pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids to improve physicochemical and pharmacokinetic properties.[1][2][3][4] Compounds incorporating tetrazoles have demonstrated a wide range of biological activities, including anti-inflammatory and antihypertensive effects.[5][6] TBB-001, an aromatic ester, is predicted to be a poorly water-soluble, lipophilic molecule, presenting significant challenges for achieving adequate systemic exposure in preclinical studies. This guide details two robust formulation strategies to enhance its oral bioavailability: a lipid-based self-emulsifying drug delivery system (SEDDS) and a nanosuspension. Each section provides the scientific rationale behind the methodology, step-by-step protocols for preparation and characterization, and guidance for in vivo administration and evaluation.

Pre-formulation Analysis: Physicochemical Profile of TBB-001

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation design. While extensive experimental data for TBB-001 is not publicly available, its structure allows for the prediction of key parameters that guide formulation strategy. The presence of two phenyl rings, a butoxy group, and an ester linkage, combined with the tetrazole group, suggests high lipophilicity and poor aqueous solubility, characteristic of BCS Class II or IV compounds.[7][8]

Table 1: Predicted Physicochemical Properties of TBB-001

Property Predicted Value/Characteristic Implication for Formulation
Molecular Formula C₂₄H₂₀N₄O₂ ---
Molecular Weight ~404.44 g/mol Influences diffusion and permeability.
logP > 4.0 High lipophilicity; poor aqueous solubility. Favors lipid-based formulations.
Aqueous Solubility < 0.1 mg/mL Dissolution rate-limited absorption. Bioavailability enhancement is required.
pKa (Tetrazole) ~4.5 - 5.0[9] Anionic at physiological pH, but overall molecule remains poorly soluble.
Chemical Class Aromatic Ester Potential for in-vivo hydrolysis by esterases; may act as a prodrug.[10]

| Predicted Solid State | Crystalline Solid | High crystal lattice energy may further limit dissolution. Particle size reduction is a viable strategy.[11][12] |

The key challenge identified is overcoming the dissolution rate-limited absorption to ensure sufficient bioavailability for preclinical pharmacodynamic and toxicology studies.[7] The following sections detail two distinct and effective approaches to address this challenge.

Formulation Strategy 1: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)

Scientific Rationale

For highly lipophilic compounds like TBB-001, lipid-based drug delivery systems (LBDDS) are a premier strategy.[12][13] A SEDDS is an isotropic mixture of oils, surfactants, and potentially co-solvents, that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[12] This in-situ emulsification presents the drug in a solubilized state within fine lipid droplets, providing a large surface area for absorption and often utilizing lipid absorption pathways to enhance bioavailability and mitigate food effects.[7][14]

Experimental Workflow for SEDDS Development

cluster_0 Formulation Development cluster_1 Characterization & QC cluster_2 In Vivo Application A Excipient Screening (Solubility of TBB-001) B Construct Ternary Phase Diagrams A->B Select Oil, Surfactant, Co-surfactant C Identify Self-Emulsifying Region & Select Ratios B->C Titration & Visual Observation D Prepare Drug-Loaded SEDDS Pre-concentrate C->D Optimized Excipient Mix E Emulsification Time & Grade Assessment D->E F Droplet Size & PDI (DLS Analysis) E->F G Drug Content & Purity (HPLC-UV) F->G H Thermodynamic Stability G->H I Encapsulation in Gelatin Capsules H->I QC Pass J Oral Gavage Administration I->J

Caption: Workflow for SEDDS formulation, characterization, and administration.

Protocol: SEDDS Formulation and Characterization

Materials:

  • Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90), Long-chain triglycerides (e.g., soybean oil).

  • Surfactant: Non-ionic surfactants with high HLB (e.g., Kolliphor® EL, Tween® 80).[13]

  • Co-solvent/Co-surfactant: Short-chain alcohols or glycols (e.g., Transcutol® HP, PEG 400).

  • TBB-001: Active Pharmaceutical Ingredient.

  • Equipment: Analytical balance, magnetic stirrer, vortex mixer, water bath, Dynamic Light Scattering (DLS) particle size analyzer, HPLC-UV system.

Step-by-Step Methodology:

  • Excipient Solubility Screening:

    • Add an excess amount of TBB-001 to 2 mL of each selected oil, surfactant, and co-solvent in separate glass vials.

    • Vortex for 5 minutes, then place on a shaker in a 37°C water bath for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5000 rpm for 15 minutes.

    • Carefully collect the supernatant and dilute with a suitable solvent (e.g., methanol).

    • Quantify the concentration of TBB-001 using a validated HPLC-UV method.

    • Causality: Select one excipient from each class (oil, surfactant, co-solvent) in which TBB-001 demonstrates the highest solubility to maximize drug loading.

  • Construction of Ternary Phase Diagram:

    • Prepare a series of blank formulations by mixing the selected oil and surfactant at weight ratios from 9:1 to 1:9.

    • For each oil/surfactant mixture, titrate with the co-solvent in 10% increments (w/w).

    • After each addition, vortex for 2 minutes.

    • Assess self-emulsification by diluting 100 µL of the mixture with 100 mL of distilled water in a beaker with gentle stirring.

    • Visually observe the resulting emulsion for clarity and speed of formation. Grade it as 'clear/transparent' (Grade A), 'slightly bluish' (Grade B), or 'milky white' (Grade C).

    • Plot the compositions on a ternary phase diagram to delineate the self-emulsifying region (typically Grades A and B).

  • Preparation of Optimized TBB-001 Loaded SEDDS:

    • Select a ratio of oil, surfactant, and co-solvent from the center of the optimal self-emulsifying region identified in the phase diagram.

    • Accurately weigh the required amounts of the selected excipients into a glass vial.

    • Add the calculated amount of TBB-001 (e.g., 50 mg/g of formulation).

    • Gently heat to 40°C on a magnetic stirrer until the TBB-001 is completely dissolved and the solution is clear and homogenous.

  • Characterization of the Final Formulation:

    • Emulsification Time: Add 100 µL of the drug-loaded SEDDS to 100 mL of distilled water at 37°C with gentle stirring (50 rpm). Record the time taken for the formulation to form a homogenous emulsion. Target: < 2 minutes.

    • Droplet Size Analysis: Dilute the SEDDS as described above. Analyze the droplet size and Polydispersity Index (PDI) using DLS. Target: Mean droplet size < 200 nm, PDI < 0.3 for optimal absorption.

    • Drug Content: Dissolve a known weight of the SEDDS pre-concentrate in a suitable solvent and quantify the TBB-001 concentration via HPLC to confirm homogeneity and accuracy.

    • Thermodynamic Stability: Subject the SEDDS pre-concentrate to 3 freeze-thaw cycles (-20°C to 25°C) and centrifugation at 5000 rpm for 30 minutes. The formulation should show no signs of phase separation or drug precipitation.

Protocol: In Vivo Oral Administration
  • Accurately dose the TBB-001 loaded SEDDS pre-concentrate into gelatin capsules for administration to larger animals (e.g., dogs, non-human primates).

  • For rodents, the pre-concentrate can be administered directly via oral gavage. The volume should be calculated based on the animal's body weight and the drug concentration in the formulation.

  • The control group should receive the equivalent blank formulation (without TBB-001) to account for any effects of the vehicle.

Formulation Strategy 2: Nanosuspension

Scientific Rationale

Nanosizing is a universally applicable strategy for enhancing the bioavailability of poorly soluble drugs.[11][12] By reducing the particle size of the crystalline drug to the sub-micron range (typically 100-500 nm), the surface area available for dissolution is dramatically increased.[15] According to the Noyes-Whitney equation, this leads to a significant increase in dissolution velocity, which can overcome dissolution rate-limited absorption.[15] Nanosuspensions are stabilized by polymers or surfactants that adsorb onto the particle surface, providing a steric or electrostatic barrier to prevent aggregation.[15][16]

Experimental Workflow for Nanosuspension Development

cluster_0 Formulation Development cluster_1 Characterization & QC cluster_2 In Vivo Application A Stabilizer Screening & Selection B Prepare Coarse Suspension A->B Drug, Stabilizer, Dispersion Medium C Particle Size Reduction (Wet Milling or HPH) B->C Pre-milling D Collect Final Nanosuspension C->D Nanosizing Process E Particle Size, PDI & Zeta Potential (DLS) D->E F Assess Crystal Form (DSC/XRD) E->F G Drug Content Assay (HPLC-UV) F->G H In Vitro Dissolution (USP Apparatus II) G->H I Oral Gavage or IV Injection H->I QC Pass J Pharmacokinetic Study I->J

Caption: Workflow for nanosuspension formulation, characterization, and administration.

Protocol: Nanosuspension Formulation and Characterization

Materials:

  • TBB-001: Micronized powder is preferred as a starting material.

  • Stabilizers: Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), Lecithin.[17]

  • Dispersion Medium: Purified water or a suitable buffer.

  • Equipment: High-shear mixer, wet media mill or high-pressure homogenizer (HPH), DLS analyzer, HPLC-UV system, Differential Scanning Calorimeter (DSC), Powder X-ray Diffractometer (PXRD).

Step-by-Step Methodology:

  • Stabilizer Selection:

    • Prepare several small-scale suspensions (e.g., 1% TBB-001 w/v) with different stabilizers (e.g., 0.5% w/v) in water.

    • Subject them to a short, high-energy process (e.g., probe sonication for 5 minutes).

    • Visually inspect for aggregation and measure particle size after 1 hour and 24 hours.

    • Causality: Select the stabilizer that yields the smallest initial particle size and best prevents aggregation over time. A combination of stabilizers (e.g., one steric and one ionic) can also be effective.[15]

  • Preparation of Nanosuspension via Wet Media Milling:

    • Dissolve the selected stabilizer(s) in purified water to create the dispersion medium.

    • Disperse the TBB-001 powder (e.g., 5% w/v) in the stabilizer solution using a high-shear mixer to form a coarse pre-suspension.

    • Charge the milling chamber of a wet media mill with milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Pump the pre-suspension through the milling chamber at a defined flow rate and milling speed.

    • Collect samples at various time points (e.g., 30, 60, 90, 120 minutes) and measure the particle size until a plateau is reached.

  • Characterization of the Final Formulation:

    • Particle Size, PDI, and Zeta Potential: Dilute the nanosuspension with purified water and analyze using DLS. Target: Mean particle size < 400 nm, PDI < 0.25. A zeta potential of |>30 mV| is desirable for electrostatic stabilization.

    • Crystallinity Assessment: Lyophilize a portion of the nanosuspension. Analyze the resulting powder by DSC and PXRD. The results should confirm that the drug remains in its original crystalline state and has not converted to an amorphous form, which could affect stability.

    • Drug Content: Dissolve a known volume of the nanosuspension in a suitable organic solvent and quantify the TBB-001 concentration via HPLC.

    • In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle) in a relevant medium (e.g., simulated intestinal fluid with 0.5% surfactant). Compare the dissolution profile of the nanosuspension to the un-milled drug powder. Expected Outcome: A significantly faster and higher percentage of drug dissolved from the nanosuspension.

Protocol: In Vivo Administration
  • Oral Administration: The aqueous nanosuspension can be directly administered via oral gavage. Ensure the suspension is well-dispersed before drawing the dose.

  • Intravenous (IV) Administration: For IV administration, the nanosuspension must be sterile and have a particle size typically below 200 nm to prevent embolism.[18] Sterilization can be achieved by autoclaving (if the stabilizer and drug are heat-stable) or aseptic processing. The formulation is administered via slow infusion into a suitable vein (e.g., tail vein in mice).

Application Example: In Vivo Anti-Inflammatory Model

Given the prevalence of anti-inflammatory activity in tetrazole-containing compounds, a common preclinical model is warranted to test the efficacy of the developed formulations.[6]

Scientific Rationale

The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for evaluating acute inflammation.[19][20] It is widely used to screen for the anti-inflammatory activity of novel compounds. The inflammatory response is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and bradykinin in the second phase.

In Vivo Study Workflow

cluster_0 Study Setup cluster_1 Dosing & Induction (Day of Study) cluster_2 Data Collection & Analysis A Animal Acclimatization (7 days) B Randomize into Groups (n=6-8 per group) A->B C Fasting Overnight (Water ad libitum) B->C D T= -60 min: Oral Dosing (Vehicle, TBB-001, Standard) C->D E T= 0 min: Measure Baseline Paw Volume D->E F T= 0 min: Inject Carrageenan (Subplantar) E->F G T= 1, 2, 3, 4, 5 hr: Measure Paw Volume F->G H Calculate % Edema & % Inhibition G->H I Statistical Analysis (e.g., ANOVA) H->I

Caption: Timeline and workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • TBB-001 Formulation: Optimized SEDDS or Nanosuspension.

  • Standard Drug: Diclofenac Sodium or Indomethacin (e.g., 10 mg/kg, p.o.).

  • Phlogistic Agent: 1% w/v solution of λ-Carrageenan in sterile saline.

  • Equipment: Plethysmometer, oral gavage needles, 27-gauge needles.

Step-by-Step Methodology:

  • Animal Grouping: Acclimatize animals for one week. Fast them overnight before the experiment. Randomly assign them to groups (n=8):

    • Group 1: Vehicle Control (e.g., Blank SEDDS).

    • Group 2: TBB-001 Formulation (e.g., 30 mg/kg, p.o.).

    • Group 3: TBB-001 Formulation (e.g., 100 mg/kg, p.o.).

    • Group 4: Standard Drug (e.g., Diclofenac 10 mg/kg, p.o.).

  • Dosing: Administer the respective formulations or vehicle via oral gavage 60 minutes before the carrageenan injection.

  • Inflammation Induction: At T=0, measure the initial volume of the right hind paw of each rat using a plethysmometer. Immediately after, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the same paw.

  • Data Collection: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

    • Analyze the data using ANOVA followed by a suitable post-hoc test to determine statistical significance.

References

  • World Pharma Today. (2025, October 17).
  • Kuntsche, J., & Bunjes, H. (n.d.).
  • Porsolt. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15).
  • Labcorp. (2021, August 2).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Singh, G., & Kaur, L. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Chavda, R., et al. (n.d.).
  • Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability.
  • McClements, D.J., & Li, Y. (n.d.). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. PMC - NIH.
  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
  • Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage.
  • Eze, F.I., et al. (2019, November 22).
  • Zeliff, J.R., & Nkansah, P. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Drug Development and Delivery. (2023, December 4). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs.
  • Creative Biostructure. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
  • Pharmacophore. (n.d.). Nanosuspension-a-promising-drug-delivery-system.pdf.
  • MDPI. (2025, January 19). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques.
  • Aksoy, H., & Keles, H. (n.d.).
  • Semwal, A., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • PubMed. (n.d.).
  • Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
  • Dove Medical Press. (2024, January 25).
  • protocols.io. (n.d.). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
  • Encyclopedia.pub. (2023, May 12).
  • VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design.
  • MDPI. (2015, March 27).
  • Beilstein Journal of Organic Chemistry. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.
  • Beilstein Journal of Organic Chemistry via PMC. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • EvitaChem. (n.d.). Buy 3-(1H-tetrazol-1-yl)
  • Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.
  • EvitaChem. (n.d.). N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide.
  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Wikipedia. (n.d.). Tetrazole.
  • Benchchem. (2026, March). In-Depth Technical Guide: Physicochemical Properties of Ethyl 4-(1H-pyrazol-1-yl)
  • Chem-Impex. (n.d.). 4-Tetrazol-1-yl-benzoic acid.
  • Chemdiv. (n.d.). Compound 4-(1H-tetrazol-1-yl)
  • PubMed. (2010, February 12). 3-(4-(Benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-3-yl)
  • ChemicalBook. (2025, May 19). bis(4-(1H-tetrazol-5-yl)phenyl)-[1,1':2',1''-terphenyl].
  • PubMed. (2008, November 15). Discovery and biological profile of 4-(1-aryltriazol-4-yl)
  • MDPI. (2021, April 29).
  • PubMed. (2011, September 15). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing you with the mechanistic causality behind the thermal degradation of 4-(1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing you with the mechanistic causality behind the thermal degradation of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate . This compound presents unique handling challenges due to the dual vulnerability of its tetrazole heterocycle and its ester linkage.

Below, you will find in-depth troubleshooting guides, self-validating experimental protocols, and kinetic data to ensure the scientific integrity of your workflows.

Part 1: Mechanistic Insights into Thermal Degradation

To prevent degradation, we must first understand the thermodynamic drivers. The degradation of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is not a single pathway but a divergent process depending on environmental stressors:

  • Tetrazole Ring Thermolysis (Pyrolysis): At elevated temperatures, the 1H-tetrazole ring undergoes a high-barrier tautomerization to a 2H-tetrazole or a 14H N-heterocyclic carbene intermediate. This is followed by the rapid, unimolecular extrusion of nitrogen gas (N₂), leaving behind highly reactive nitrilimine or carbene species[1][2].

  • Ester Hydrolysis: The 2-butoxybenzoate linkage is highly susceptible to nucleophilic attack by trace moisture at elevated temperatures, leading to the cleavage of the molecule into 4-(1H-tetrazol-1-yl)phenol and 2-butoxybenzoic acid.

DegradationMechanism cluster_tetrazole Tetrazole Thermolysis Pathway cluster_ester Ester Hydrolysis Pathway Compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Tautomer Tautomerization (1H ⇌ 2H ⇌ 14H Carbene) Compound->Tautomer Heat (>150°C) Hydrolysis Thermal Hydrolysis (Trace Moisture) Compound->Hydrolysis Heat + H2O N2Loss N2 Extrusion (Gas Evolution) Tautomer->N2Loss Activation Energy ~36.2 kcal/mol Reactive Nitrilimine / Carbene (Oligomerization) N2Loss->Reactive 1,3-Dipolar Cycloaddition Cleavage 4-(1H-tetrazol-1-yl)phenol + 2-Butoxybenzoic Acid Hydrolysis->Cleavage Ester Cleavage

Figure 1: Divergent thermal degradation pathways of the target compound.

Part 2: Troubleshooting Guide & FAQs

Q1: I observed unexplained pressure buildup in my sealed reaction vessel during a high-temperature coupling step. What is causing this? Causality: The pressure buildup is a direct result of N₂ gas evolution from the thermal decomposition of the tetrazole ring[3]. This pyrolytic extrusion typically occurs if the internal reaction temperature exceeds the compound's thermal onset limit (often >150°C for substituted tetrazoles). Solution: Keep reaction temperatures strictly below 130°C. If higher temperatures are thermodynamically required for your synthesis, you must equip the vessel with a pressure-relief valve and monitor the headspace for N₂.

Q2: My HPLC analysis shows a complex mixture of high-molecular-weight impurities after heating the compound. How do I prevent this? Causality: The extrusion of N₂ generates reactive nitrilimine intermediates. These species do not remain stable; they readily undergo 1,3-dipolar cycloadditions or oligomerization with other reagents or themselves, leading to complex polymeric impurities[4]. Solution: Perform reactions in highly dilute conditions to minimize intermolecular trapping of the nitrilimine. For long-term storage, keep the compound in a desiccated, dark environment at <4°C to arrest any ambient thermal degradation[3].

Q3: How can I differentiate between tetrazole decomposition and ester hydrolysis in my stability assays? Causality: Ester hydrolysis requires water and produces specific phenolic and acidic byproducts without mass loss in a closed system. Conversely, tetrazole decomposition is a pyrolytic process that results in an irreversible mass loss due to off-gassing[3][5]. Solution: Do not rely solely on HPLC. Utilize Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS). A mass loss corresponding to m/z 28 indicates tetrazole degradation, whereas an increase in the phenolic peak in HPLC without gas evolution points exclusively to ester hydrolysis.

Part 3: Quantitative Data & Kinetic Parameters

To aid in your experimental design, we have summarized the critical thermal and kinetic parameters associated with this class of compounds.

ParameterValue / ObservationAnalytical MethodMechanistic Significance
T_onset (Decomposition) > 150 °CTGAIndicates the critical thermal threshold for N₂ extrusion.
Activation Energy (Ea) ~36.2 kcal/molDSC (Isoconversional)Energy barrier for tautomerization and subsequent N₂ loss[1].
Primary Volatile m/z 28 (N₂)Mass SpectrometryConfirms irreversible tetrazole ring rupture.
Hydrolytic Cleavage Phenol + AcidHPLC-UVIdentifies ester vulnerability to trace moisture.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your data, every stability protocol must be a self-validating system . This means the workflow must contain internal controls that prove the result is a function of the compound's chemistry, not an artifact of the environment.

Protocol: TGA-MS Thermal Limit Validation This protocol utilizes mass spectrometry as an internal validation tool to prove that mass loss is due to degradation (N₂ loss) rather than simple solvent evaporation.

  • Sample Preparation (Desiccation Control): Dry 5-10 mg of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate under high vacuum (0.1 mbar) at 40°C for 24 hours. Causality: Removing trace moisture eliminates the ester hydrolysis pathway, isolating the tetrazole thermolysis variable.

  • Atmospheric Purge: Load the sample into an alumina TGA crucible. Purge the TGA furnace with ultra-high purity Argon (50 mL/min) for 30 minutes prior to heating. Causality: An inert atmosphere prevents oxidative degradation, ensuring any observed degradation is purely thermal.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a strict ramp rate of 10°C/min.

  • Mass Spectrometry Validation: Route the TGA exhaust directly into a Mass Spectrometer. Monitor specifically for m/z 28 (N₂) and m/z 18 (H₂O).

  • Data Interpretation: The onset of thermal degradation (T_onset) is officially validated only at the exact temperature where the TGA mass loss curve intersects with a spike in the m/z 28 signal. If mass loss occurs with an m/z 18 spike, your desiccation step failed.

ValidationWorkflow Step1 1. Sample Prep Vacuum desiccation (Remove H2O) Step2 2. Inert Purge Argon atmosphere (Prevent oxidation) Step1->Step2 Step3 3. TGA-MS Analysis 10°C/min ramp (Monitor m/z 28) Step2->Step3 Step4 4. Data Validation Determine T_onset & Kinetics Step3->Step4

Figure 2: Self-validating TGA-MS workflow for establishing thermal limits.

References

  • Kiselev, V. G., et al. "Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study." The Journal of Physical Chemistry A (2011).[Link]

  • "Flame-Retardant Properties of a Styrene-Vinyl Tetrazole Copolymer Additive in an LDPE/EVA Blend." MDPI. [Link]

Sources

Optimization

optimizing reaction conditions for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate synthesis

Welcome to the Technical Support Center for the synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate . This guide is designed for drug development professionals and synthetic chemists optimizing the esterification be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate . This guide is designed for drug development professionals and synthetic chemists optimizing the esterification between 2-butoxybenzoic acid and 4-(1H-tetrazol-1-yl)phenol[1].

Because the nucleophile in this reaction is a phenol—rendered exceptionally electron-poor by the electron-withdrawing 1H-tetrazole ring—standard esterification methods often result in stalled kinetics, poor yields, or intractable byproduct mixtures. This guide provides field-validated protocols, mechanistic causality, and troubleshooting matrices to ensure a self-validating and scalable synthetic system.

Section 1: Validated Synthetic Workflows

To overcome the poor nucleophilicity of 4-(1H-tetrazol-1-yl)phenol, the carboxylic acid must be converted into a highly reactive electrophile. We recommend two primary pathways: the Modified Steglich Esterification and the Acid Chloride Route .

Pathway A: Modified Steglich Esterification (EDC / High DMAP)

The Steglich esterification utilizes a carbodiimide to activate the carboxylic acid[2]. However, because the tetrazole-phenol is a weak nucleophile, the transient O-acylisourea intermediate is prone to undergoing a slow 1,3-rearrangement into a dead-end N-acylurea byproduct[2]. To prevent this, a high loading of 4-dimethylaminopyridine (DMAP) is required to rapidly trap the intermediate as a highly reactive acyl-pyridinium species[3].

Steglich A 2-Butoxybenzoic Acid C O-Acylisourea Intermediate A->C + B B EDC Coupling Agent E Acyl-Pyridinium Active Ester C->E + D (Fast) H N-Acylurea (Dead-end) C->H 1,3-Rearrangement (Slow) I Water-Soluble Urea Byproduct C->I Urea release D DMAP Catalyst E->D Regenerates G Target Benzoate Ester E->G + F F 4-(1H-tetrazol-1-yl) phenol

Fig 1: DMAP-catalyzed Steglich esterification pathway preventing N-acylurea dead-ends.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-butoxybenzoic acid (1.0 eq) and 4-(1H-tetrazol-1-yl)phenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add DMAP (0.5 eq). Note: The elevated DMAP loading is critical to outcompete the 1,3-rearrangement of the O-acylisourea.

  • Activation: Cool the mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via TLC (eluent: Hexanes/EtOAc) until the phenol is consumed.

  • Workup (Self-Validating): Dilute with DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Pathway B: Acid Chloride-Mediated Esterification

For highly deactivated phenols, pre-forming the acid chloride is often the most robust approach[4]. This bypasses the risk of N-acylurea formation entirely.

AcidChloride A 2-Butoxybenzoic Acid C 2-Butoxybenzoyl Chloride A->C + B (0°C to RT) B Oxalyl Chloride + cat. DMF E Tetrahedral Intermediate C->E + D (0°C) D 4-(1H-tetrazol-1-yl)phenol + Et3N Base F Target Benzoate Ester E->F - HCl G Triethylamine Hydrochloride E->G Salt Precipitation

Fig 2: Acid chloride-mediated esterification workflow for low-nucleophilicity phenols.

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 2-butoxybenzoic acid (1.1 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool to 0 °C and add oxalyl chloride (1.3 eq) dropwise. Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, yielding crude 2-butoxybenzoyl chloride. Redissolve in anhydrous DCM.

  • Phenol Preparation: In a separate flask, dissolve 4-(1H-tetrazol-1-yl)phenol (1.0 eq) and Triethylamine (Et₃N, 2.0 eq) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Add the acid chloride solution dropwise to the phenol solution. A white precipitate (Et₃N·HCl) will form immediately, validating the reaction progress.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with water. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

Section 2: Quantitative Optimization Matrix

The following table summarizes the expected outcomes and operational parameters for the evaluated synthetic routes.

MethodReagentsBase / CatalystTempTypical YieldPrimary ByproductWorkup Difficulty
Steglich (DCC) Acid + Phenol + DCCDMAP (0.1 eq)RT40-50%DCU, N-acylureaHigh (Requires column chromatography)
Steglich (EDC) Acid + Phenol + EDCDMAP (0.5 eq)RT75-85%Water-soluble ureaLow (Simple aqueous wash)
Acid Chloride Acid Chloride + PhenolEt₃N (2.0 eq)0 °C to RT85-95%Amine hydrochlorideLow (Simple aqueous wash)

Section 3: Troubleshooting & FAQs

Q1: My Steglich esterification yield is low, and TLC shows a major byproduct that isn't the target ester. What is happening? A1: You are likely observing the N-acylurea byproduct. In carbodiimide-mediated couplings, the initial O-acylisourea intermediate can undergo a slow 1,3-rearrangement to a stable, unreactive N-acylurea[2]. Because 4-(1H-tetrazol-1-yl)phenol is a poor nucleophile, this side reaction outcompetes the desired esterification. Fix: Increase your DMAP loading (up to 0.5 eq) to rapidly trap the O-acylisourea as the highly reactive acyl-pyridinium intermediate before the rearrangement can occur[3].

Q2: I am using DCC as my coupling agent, and I cannot get rid of the white precipitate during purification. How can I isolate my ester? A2: The white precipitate is N,N'-dicyclohexylurea (DCU), the stoichiometric byproduct of DCC. DCU is notoriously difficult to remove because it is partially soluble in organic solvents like DCM and frequently co-elutes during column chromatography[5]. Fix: Switch your coupling agent to EDC·HCl. The resulting urea byproduct is highly water-soluble and can be completely removed during the acidic aqueous workup phase[5].

Q3: In the acid chloride route, my phenol conversion stalls at 50%. How can I push it to completion? A3: Phenols have reduced nucleophilicity due to the delocalization of oxygen's lone pair into the aromatic ring, which is further exacerbated by the electron-withdrawing tetrazole group. Fix: Add a catalytic amount of DMAP (0.1 eq) alongside your primary base (Et₃N or pyridine). DMAP acts as a hyper-nucleophilic acyl transfer agent, forming an intermediate that is far more susceptible to attack by the deactivated phenol[4]. Alternatively, pre-form the phenoxide using a stronger base like NaH in THF.

Q4: Can I use Fischer esterification (acid-catalyzed reflux in alcohol) for this synthesis? A4: No. Fischer esterification is highly inefficient for phenols. Phenols are poor nucleophiles and do not readily attack the protonated carboxylic acid[6]. Furthermore, the harsh acidic conditions and extended high-heat reflux required for Fischer esterification risk degrading the tetrazole ring.

Section 4: References

  • 2-Butoxybenzoic acid methyl ester - LookChem . LookChem. Available at:

  • Steglich esterification - Wikipedia . Wikipedia. Available at:

  • Acid to Ester - Common Conditions . Common Organic Chemistry. Available at:

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . RSC. Available at:

  • The Steglich Esterification . Thieme. Available at:

  • Application Notes and Protocols for the Synthesis of Esters Using 4-(Dimethylamino)benzoyl Chloride . Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate . This guide is designed for researchers and drug development professionals facing complex impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate . This guide is designed for researchers and drug development professionals facing complex impurity profiles during the esterification of 2-butoxybenzoic acid and 4-(1H-tetrazol-1-yl)phenol.

Mechanistic Origins of Common Impurities (The "Why")

The standard synthetic route for this compound is the Steglich esterification , a mild, room-temperature protocol utilizing a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP)[1]. However, the unique electronic properties of the starting materials often lead to three primary impurities:

  • N-Acylurea Byproduct (Dead-End Impurity): The carbodiimide activates 2-butoxybenzoic acid to form an O-acylisourea intermediate[2]. Because the 1H-tetrazol-1-yl group on the phenol is strongly electron-withdrawing, it severely reduces the nucleophilicity of the phenolic hydroxyl. Consequently, the O-acylisourea intermediate lingers in the reaction mixture, giving it time to undergo a detrimental 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[3].

  • Unreacted 4-(1H-tetrazol-1-yl)phenol: Due to its poor nucleophilicity, incomplete conversion is common if the active ester degrades before the coupling is complete.

  • 2-Butoxybenzoic Anhydride: Formed when the active ester reacts with another molecule of 2-butoxybenzoic acid instead of the sterically hindered, weakly nucleophilic phenol.

The DMAP Solution: DMAP acts as a hyper-nucleophilic acyl transfer reagent. It rapidly attacks the O-acylisourea to form an acyl-pyridinium salt (the "active ester"), effectively trapping the activated acid and preventing the 1,3-rearrangement[2].

Mechanism A 2-Butoxybenzoic Acid + EDC B O-Acylisourea (Reactive Intermediate) A->B Activation C N-Acylurea (Dead-End Impurity) B->C 1,3-Rearrangement (Low DMAP) D Acyl-Pyridinium Salt (Active Ester) B->D + DMAP (Fast) E 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate D->E + Phenol

Fig 1. Steglich esterification mechanism and N-acylurea impurity pathway.

Self-Validating Experimental Protocol

To eliminate these impurities, we highly recommend substituting DCC (N,N'-Dicyclohexylcarbodiimide) with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). EDC produces a water-soluble urea byproduct that can be completely removed via aqueous washing, whereas DCC produces an insoluble urea that heavily contaminates the lipophilic ester product[2].

Step-by-Step Methodology

Step 1: Activation (0–5 °C)

  • In a flame-dried round-bottom flask under N₂, dissolve 2-butoxybenzoic acid (1.0 eq) and 4-(1H-tetrazol-1-yl)phenol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Add DMAP (0.2 eq). Causality Note: A 20 mol% loading is required (rather than the standard 5 mol%) to outcompete the 1,3-rearrangement caused by the poorly nucleophilic phenol.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 15 minutes.

Step 2: Coupling (Room Temperature)

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The product will appear as a new, highly UV-active spot (Rf ~0.6).

Step 3: Self-Validating Aqueous Workup

  • 0.5 M HCl Wash (2x): Extracts the DMAP catalyst and the water-soluble EDC-urea byproduct into the aqueous layer. Check: Aqueous layer pH should be <2.

  • 5% NaHCO₃ Wash (2x): Converts any unreacted 2-butoxybenzoic acid into its water-soluble sodium salt. Check: Aqueous layer pH should be ~8.

  • 0.1 M NaOH Wash (1x): Deprotonates and extracts any unreacted 4-(1H-tetrazol-1-yl)phenol.

  • Brine Wash (1x): Removes residual water from the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Crystallization

  • Dissolve the crude residue in a minimum amount of hot Ethanol.

  • Add dropwise distilled water until the solution becomes slightly cloudy, then allow it to cool slowly to 4 °C to yield pure white crystals.

Workflow N1 Crude Reaction Mixture in DCM N2 0.5 M HCl Wash (Extracts DMAP & EDC-Urea) N1->N2 N3 5% NaHCO3 Wash (Extracts Unreacted Acid) N2->N3 N4 0.1 M NaOH Wash (Extracts Unreacted Phenol) N3->N4 N5 Organic Phase (Product in DCM) N4->N5 N6 Crystallization (EtOH/Water) N5->N6 N7 Pure Product N6->N7

Fig 2. Self-validating aqueous workup and crystallization workflow.

Quantitative Benchmarking

The following table summarizes the impurity profiles observed under different coupling conditions. Note the dramatic reduction in the N-acylurea impurity when increasing DMAP concentration and switching to EDC·HCl.

ConditionCatalyst (DMAP)Coupling ReagentProduct ConversionN-Acylurea ImpurityUnreacted Phenol
A (Standard) 5 mol%DCC (1.1 eq)78%12%8%
B (High DMAP) 20 mol%DCC (1.1 eq)88%3%7%
C (EDC Wash) 5 mol%EDC·HCl (1.2 eq)82%10%6%
D (Optimized) 20 mol% EDC·HCl (1.2 eq) 96% < 1% 2%

Frequently Asked Questions (FAQs)

Q: Why does my product yield drop significantly when scaling up from 1g to 50g batches? A: Heat accumulation. The initial activation of the carboxylic acid by the carbodiimide is highly exothermic. At larger scales, failure to strictly maintain the internal temperature at 0–5 °C during EDC addition accelerates the 1,3-rearrangement of the O-acylisourea into the N-acylurea before the sluggish phenol can react.

Q: I am tracking the reaction via HPLC. Where does the N-acylurea impurity elute relative to the product? A: On a standard C18 reverse-phase column, the N-acylurea impurity typically elutes after the desired ester product. The rearrangement neutralizes the polarity of the intermediate, creating a highly lipophilic dead-end molecule that strongly adheres to the stationary phase.

Q: Can I use an acid chloride intermediate instead of a Steglich esterification? A: It is generally not recommended. Converting 2-butoxybenzoic acid to its acid chloride (e.g., using Thionyl Chloride or Oxalyl Chloride) often leads to the cleavage of the ortho-butoxy ether linkage under harsh acidic conditions. The Steglich method guarantees neutral, mild conditions that preserve the ether bond[3].

References

  • Organic Chemistry Portal. "Steglich Esterification." URL:[Link]

  • Hassner, A., & Alexanian, V. (1978). "Direct room temperature esterification of carboxylic acids." Tetrahedron Letters, 19(46), 4475-4478. URL:[Link]

Sources

Optimization

long-term storage and stability of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of complex ester-linked heterocycles. 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a prime example of a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of complex ester-linked heterocycles. 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a prime example of a molecule that demands rigorous handling protocols. Its architecture features three distinct chemical liabilities: an aryl benzoate ester linkage, a 1-aryl-1H-tetrazole moiety, and an alkyl aryl ether.

To master the storage and application of this compound, you must understand the causality of its degradation. The electron-withdrawing nature of the tetrazole ring significantly stabilizes the corresponding phenoxide leaving group, rendering the ester highly susceptible to nucleophilic attack (hydrolysis)[1]. Furthermore, aryl benzoates are classic substrates for photochemical rearrangements under ambient lighting[2].

Below is our comprehensive troubleshooting guide, structured to help you diagnose, prevent, and validate the stability of this compound in your workflows.

Chemical Degradation Pathways

G Compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Hydrolysis Ester Hydrolysis (Moisture/Base) Compound->Hydrolysis H2O / OH- PhotoFries Photo-Fries Rearrangement (UV Light) Compound->PhotoFries hv (254 nm) Thermal Thermal Degradation (>200°C) Compound->Thermal Δ (>200°C) Phenol 4-(1H-tetrazol-1-yl)phenol Hydrolysis->Phenol Acid 2-butoxybenzoic acid Hydrolysis->Acid Benzophenone Hydroxybenzophenone Derivatives PhotoFries->Benzophenone N2Loss N2 Elimination / Dimroth Rearrangement Thermal->N2Loss

Logical relationship of degradation pathways for the target compound.

Troubleshooting FAQs

Q: We observe rapid loss of the parent compound when diluted in standard HEPES or PBS buffers (pH 7.4) for in vitro assays. How can we prevent this? A: You are observing base-catalyzed ester hydrolysis. Because the 1H-tetrazole ring is strongly electron-withdrawing, it stabilizes the 4-(1H-tetrazol-1-yl)phenoxide anion, making it an excellent leaving group. This significantly accelerates the hydrolysis of the ester bond compared to unsubstituted phenyl benzoates[1]. Solution: Minimize aqueous exposure time. Prepare serial dilutions in anhydrous DMSO, and only spike into the aqueous assay buffer immediately (<5 minutes) prior to the experiment. Keep the assay buffer slightly acidic (pH 6.5) if the biological target permits, as the hydrolysis rate constant increases exponentially with pH.

Q: Our DMSO stock solutions stored on the benchtop in clear glass vials are showing a new peak in LC-MS. Strangely, the new peak has the exact same mass ( [M+H]+ ) as the parent compound. What is this degradant? A: This is a classic . When exposed to ambient UV/visible light, aryl benzoates undergo homolytic cleavage of the C-O ester bond, followed by in-cage radical recombination to form isomeric 2-hydroxy- or 4-hydroxybenzophenone derivatives[2]. Because it is an isomerization, the molecular weight remains identical, but the retention time shifts due to the newly exposed hydroxyl group increasing the molecule's polarity. Solution: Always store stock solutions in amber glass vials or wrap them in aluminum foil. Conduct all benchtop manipulations under low-light conditions.

Q: We attempted to synthesize a derivative by heating this compound with an amine at 120°C, but the tetrazole ring seems to have degraded. Is the tetrazole thermally unstable? A: While unsubstituted tetrazoles have an effective activation energy of thermolysis around 36.2 kcal/mol[3], 1-aryl-1H-tetrazoles can undergo Dimroth-type rearrangements or eliminate nitrogen gas ( N2​ ) at elevated temperatures, especially in the presence of nucleophiles or bases. The thermal degradation pathway involves ring-opening to an imidoyl azide intermediate before N2​ expulsion[3]. Solution: Avoid heating the compound above 80°C. If derivatization is required, utilize lower-temperature coupling chemistries or alternative catalytic pathways.

Quantitative Stability Metrics
ConditionPrimary Degradation PathwayApparent Half-Life ( t1/2​ )Preventative Measure
Aqueous Buffer (pH 7.4, 37°C)Ester Hydrolysis< 4 hoursSpike immediately before use
Ambient Light (Clear Vial, RT)Photo-Fries Rearrangement~ 48 hoursUse amber vials / dark storage
Anhydrous DMSO (-20°C, Dark)None> 12 monthsDesiccate and freeze
Solid State (>150°C)Thermal N2​ EliminationN/A (Rapid)Avoid excessive heat
Standard Operating Procedures (SOPs)
Workflow: Anhydrous Reconstitution and Storage

Workflow Start Receive Lyophilized Compound StoreDry Store at -20°C in Desiccator Start->StoreDry Equilibrate Equilibrate to RT (Before Opening) StoreDry->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO Equilibrate->Reconstitute Aliquot Aliquot into Amber Vials Reconstitute->Aliquot Freeze Flash Freeze & Store at -80°C Aliquot->Freeze

Step-by-step workflow for the handling and long-term storage of the compound.

Protocol 1: Reconstitution and Aliquoting

Causality Check: Water is the primary enemy of aryl esters. This protocol ensures the absolute exclusion of moisture to prevent hydrolysis.

  • Equilibration: Remove the lyophilized solid from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 60 minutes. Expert Insight: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating micro-hydrolysis before the solvent is even added.

  • Solvent Preparation: Use only newly opened, septum-sealed anhydrous DMSO (water content <0.005%). Purge the syringe with dry Argon or Nitrogen gas prior to drawing the solvent.

  • Reconstitution: Inject the anhydrous DMSO directly through the vial septum to achieve a 10 mM stock solution. Vortex gently until fully dissolved.

  • Aliquoting: Dispense single-use aliquots (e.g., 50 µL) into pre-dried, argon-purged amber glass vials. Expert Insight: Single-use aliquots prevent freeze-thaw cycles, which introduce moisture and mechanical stress. Amber glass prevents the Photo-Fries rearrangement.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Protocol 2: Self-Validating Stability-Indicating LC-MS Assay

Causality Check: You must be able to analytically distinguish between hydrolysis (which results in a mass change) and photochemical rearrangement (which results in an isobaric mass).

  • Sample Preparation: Dilute the stock solution to 10 µM in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Detection & Validation:

    • Parent Compound: Monitor the [M+H]+ of the intact ester.

    • Hydrolysis Check: Extract ion chromatograms (EIC) for the predicted masses of 4-(1H-tetrazol-1-yl)phenol and 2-butoxybenzoic acid. If these peaks grow over time, moisture contamination has occurred.

    • Rearrangement Check: Look for a peak with the exact same [M+H]+ as the parent but a different retention time (typically eluting later due to intramolecular hydrogen bonding in the benzophenone product). If present, light exposure is the culprit.

References
  • McClelland, R. A., et al. "Kinetics of breakdown of aryl hemiacetals of a-bromoacetophenone. Effect of phenol leaving groups on the lifetimes of tetrahedral intermediates." Canadian Journal of Chemistry, 1991.[Link]

  • Campos Rey, P., et al. "Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies." ACS Sustainable Chemistry & Engineering, 2019.[Link]

  • Jovanovic, K. V., et al. "Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study." The Journal of Physical Chemistry A, 2011.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Welcome to the technical support center for the crystallization of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. We will address specific experimental issues in a direct question-and-answer format, explaining the causality behind our recommended solutions to ensure both success and a deeper understanding of the crystallization process.

Section 1: Troubleshooting Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate. Each issue is broken down into its likely causes and a series of actionable solutions.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent environment, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.

Potential Causes & Solutions:

  • High Solute Concentration: The most frequent cause is excessive supersaturation.[1] The system relieves this by forming a highly concentrated liquid (the oil) instead of an ordered solid.

    • Solution: Re-heat the mixture to dissolve the oil, then add more solvent (10-20% additional volume) to reduce the overall concentration. Allow the less concentrated solution to cool more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly does not give the molecules sufficient time to orient themselves into an ordered crystal lattice.

    • Solution: Decrease the cooling rate. If you are cooling on the benchtop, try insulating the flask with glass wool or placing it in a dewar. Very slow, controlled cooling can favor crystal formation over oiling.[1]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high relative to the melting point of your compound.

    • Solution: Switch to a solvent with a lower boiling point. This ensures that the temperature at which saturation is reached is well below the compound's melting point.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling.

    • Solution: Ensure the starting material is as pure as possible. If colored impurities are present, a hot filtration step with a small amount of activated charcoal can be effective.[3][4]

Q2: I've allowed my solution to cool, but no crystals have formed. The solution remains clear. What should I do?

A2: This indicates that the solution is in a supersaturated state but lacks the necessary trigger for nucleation—the initial formation of crystal nuclei.[1] Alternatively, the solution may not be saturated at all.

Potential Causes & Solutions:

  • Lack of Nucleation Sites: Crystal growth requires a starting point.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[2][4]

    • Solution 2: Seeding: If you have a pure crystal of the compound, add a tiny speck ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[2][5]

  • Excessive Solvent: The most common reason for crystallization failure is using too much solvent, meaning the solution never reaches saturation upon cooling.[1]

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. You can test if the mother liquor is depleted by dipping a glass rod in and letting it dry; if a solid residue forms, there is still compound in solution.[2]

  • Slow Nucleation Kinetics: Some molecules are inherently slow to nucleate.

    • Solution: After attempting scratching or seeding, cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). The decreased solubility at lower temperatures will increase the supersaturation level, which can drive nucleation.[3]

Q3: My compound crashed out of solution as a fine, amorphous powder, not as distinct crystals. How can I get better crystals?

A3: The rapid formation of an amorphous powder or very fine microcrystals indicates that nucleation occurred too quickly and massively, leaving no time for orderly crystal growth.[2] This is typically caused by a sudden, high degree of supersaturation.

Potential Causes & Solutions:

  • Cooling Too Rapidly: Plunging a hot, saturated solution into an ice bath is a common cause.

    • Solution: Allow the solution to cool slowly to room temperature first to form initial crystals, then move it to a colder environment like a refrigerator or ice bath to maximize yield.[4] The goal is to separate the nucleation phase from the growth phase.

  • Fast Antisolvent Addition: If using an antisolvent method, adding the antisolvent too quickly creates localized zones of extremely high supersaturation.[6]

    • Solution: Add the antisolvent dropwise and with vigorous stirring to ensure it disperses evenly. Consider setting up a syringe pump for very slow, controlled addition.

  • Solvent Choice: The chosen solvent may have a very steep solubility curve (i.e., the compound is extremely soluble when hot and nearly insoluble when cold).

    • Solution: Choose a solvent system where the solubility difference between hot and cold is less dramatic. This can be achieved by using a co-solvent system.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate?

A1: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8] Given the structure—containing aromatic rings, a polar tetrazole group, an ester, and a non-polar butoxy chain—a range of solvents should be tested. A systematic screening approach is recommended.

Solvent ClassExamplesRationale for Screening
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the tetrazole and ester moieties. Varying the alkyl chain length alters polarity.
Ketones Acetone, MEKThe carbonyl group can act as a hydrogen bond acceptor. Acetone is a good starting point due to its volatility and ability to dissolve a wide range of organic compounds.[7]
Esters Ethyl Acetate"Like dissolves like"; the ester functionality may offer good solubility. It's a moderately polar solvent.
Ethers Tetrahydrofuran (THF)A good solvent for many organics, but its cyclic structure and oxygen atom provide moderate polarity.
Aromatic TolueneThe aromatic nature can engage in π-π stacking with the phenyl rings of your molecule. Often promotes high-quality crystal growth.[7]
Chlorinated Dichloromethane (DCM)Often a good solvent for initial dissolution, but its high volatility can lead to rapid, poor-quality crystallization if not controlled.[7] Best used in vapor diffusion setups.
Nitriles AcetonitrileA polar aprotic solvent that can be an excellent choice for compounds with nitrogen heterocycles.
Q2: How does the molecular structure influence the crystallization of this compound?

A2: The structure of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate presents several features that create both opportunities and challenges for crystallization:

  • Tetrazole Ring: This planar, aromatic heterocycle is a bioisostere for a carboxylic acid.[9] Its four nitrogen atoms are potential hydrogen bond acceptors and can participate in π-π stacking, which can help in forming an ordered lattice.[10] However, tetrazoles can also exhibit tautomerism and polymorphism, which can complicate crystallization.[11][12]

  • Aromatic Systems: The two phenyl rings provide rigidity and opportunities for stabilizing π-π interactions within the crystal lattice.[13] Solvents like toluene may favorably interact with these rings.

  • Ester Linkage: This group provides a point of polarity and is a hydrogen bond acceptor.

  • Butoxy Chain: This flexible alkyl chain introduces a non-polar, lipophilic character. Its conformational flexibility can sometimes hinder the packing of molecules into a well-defined crystal lattice, potentially leading to oiling or amorphous precipitation.

Q3: What is polymorphism and why is it a concern?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[14][15] These different forms, or polymorphs, have the same chemical composition but different internal lattice arrangements. This is a critical concern in pharmaceutical development because different polymorphs can have significantly different physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.[16][17]

  • Stability: A less stable (metastable) polymorph can convert to a more stable form over time, which can alter the drug's performance and shelf-life.[5]

  • Mechanical Properties: Properties like flowability and compaction are important for manufacturing solid dosage forms.[18]

Given that tetrazole-containing compounds are known to exhibit polymorphism, it is crucial to control crystallization conditions (solvent, temperature, cooling rate) to consistently produce the desired polymorph.[11][12]

Section 3: Key Experimental Protocols

Protocol 1: Systematic Antisolvent Crystallization

This is a powerful technique when a single ideal solvent cannot be found. It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "antisolvent" in which the compound is insoluble.[5][19]

Steps:

  • Solvent Selection: Identify a "good" solvent that easily dissolves the compound at room temperature (e.g., THF, Acetone) and an "antisolvent" in which the compound is poorly soluble (e.g., Water, Heptane, Isopropanol). The two must be miscible.

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent to create a clear, concentrated solution.

  • Filtration: Filter the solution while it is still dilute enough to prevent premature precipitation to remove any particulate impurities.

  • Antisolvent Addition: With vigorous stirring, add the antisolvent drop-by-drop to the solution. Observe for the first sign of persistent cloudiness (the nucleation point).

  • Crystal Growth: Once the solution is faintly turbid, stop adding the antisolvent and allow the sealed container to stand undisturbed. Slow diffusion will lead to the growth of larger, higher-quality crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the antisolvent, and dry under vacuum.[20]

Protocol 2: Vapor Diffusion for High-Quality Crystals

This method is excellent for growing high-quality single crystals suitable for X-ray diffraction, as it is a very slow and controlled process.[3][7]

Steps:

  • Preparation: Dissolve your compound in a small amount of a relatively volatile "good" solvent (e.g., Dichloromethane) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealable jar or beaker that contains a small pool of a volatile "antisolvent" (e.g., Hexane, Diethyl Ether). The level of the antisolvent in the outer jar must be below the top of the inner vial.

  • Diffusion: Seal the larger jar tightly. The more volatile antisolvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution.

  • Crystallization: As the concentration of the antisolvent in the inner vial gradually increases, the solubility of the compound decreases, leading to the slow growth of high-quality crystals over several days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Section 4: Visual Diagrams

TroubleshootingWorkflow cluster_oil Troubleshoot Oiling cluster_nocrystals Induce Nucleation cluster_powder Control Supersaturation Start Start Crystallization Experiment Outcome Observe Outcome After Cooling Start->Outcome Oil Compound 'Oils Out' Outcome->Oil Liquid layer forms NoCrystals No Crystals Form (Clear Solution) Outcome->NoCrystals Solution is clear Powder Amorphous Powder Precipitates Outcome->Powder Solid 'crashes out' Success Good Crystals Formed Outcome->Success Success Oil_Sol1 Re-dissolve, add more solvent Oil->Oil_Sol1 NC_Sol1 Scratch flask with a glass rod NoCrystals->NC_Sol1 Powder_Sol1 Slow down cooling rate Powder->Powder_Sol1 Oil_Sol2 Cool more slowly Oil_Sol1->Oil_Sol2 Oil_Sol3 Change to a lower boiling point solvent Oil_Sol2->Oil_Sol3 NC_Sol2 Add a seed crystal NC_Sol1->NC_Sol2 NC_Sol3 Reduce solvent volume and re-cool NC_Sol2->NC_Sol3 Powder_Sol2 Use a different solvent/antisolvent pair Powder_Sol1->Powder_Sol2 Powder_Sol3 Add antisolvent more slowly Powder_Sol2->Powder_Sol3

Caption: A workflow diagram for troubleshooting common crystallization issues.

AntisolventMethod cluster_components Initial Components Compound Compound: 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Solution Step 1: Dissolve Compound in Good Solvent Compound->Solution GoodSolvent Good Solvent (e.g., THF) (High Solubility) GoodSolvent->Solution AntiSolvent Antisolvent (e.g., Heptane) (Low Solubility) Addition Step 2: Add Antisolvent Slowly with Stirring AntiSolvent->Addition Solution->Addition Supersaturation Step 3: Induce Controlled Supersaturation Addition->Supersaturation Crystals Result: High-Quality Crystals Form Supersaturation->Crystals

Caption: Logical steps of the antisolvent crystallization method.

References

  • A Different View of Solvent Effects in Crystallization. MDPI.[Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications.[Link]

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes.[Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.[Link]

  • Guide for crystallization. University of Geneva.[Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts.[Link]

  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.[Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs.[Link]

  • Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • Pharmaceutical Crystallization in drug development. Syrris.[Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.[Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications.[Link]

  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.[Link]

  • Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. Royal Society of Chemistry.[Link]

  • Problems with Recrystallisations. University of York.[Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.[Link]

  • SOP: CRYSTALLIZATION. Columbia University.[Link]

  • Tetrazene–Characterization of Its Polymorphs. MDPI.[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.[Link]

  • 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. PubChem.[Link]

  • Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry.[Link]

  • Tetrazoles via Multicomponent Reactions. NIH National Center for Biotechnology Information.[Link]

  • Crystallization kinetics of... RSC Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Executive Summary In modern medicinal chemistry, the tetrazole moiety is frequently deployed as a metabolically stable bioisostere for carboxylic acids, improving lipophilicity and pharmacokinetic profiles in drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the tetrazole moiety is frequently deployed as a metabolically stable bioisostere for carboxylic acids, improving lipophilicity and pharmacokinetic profiles in drug design[1]. When coupled with a lipophilic ester—such as a 2-butoxybenzoate, a structural feature found in active pharmacological agents like the local anesthetic ambucaine[2]—the resulting hybrid molecules serve as potent scaffolds for cyclooxygenase-2 (COX-2) inhibitors and anti-inflammatory agents[3].

However, synthesizing 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate presents structural verification challenges. Regioisomeric misalignments (e.g., C5-linked vs. N1-linked tetrazoles) and incomplete functionalization can compromise biological assays. This guide provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to objectively compare and differentiate the target product from two common synthetic alternatives:

  • Alternative A (Structural Analog): 4-(1H-tetrazol-1-yl)phenyl benzoate (lacking the 2-butoxy chain).

  • Alternative B (Regioisomer): 4-(1H-tetrazol-5-yl)phenyl 2-butoxybenzoate (C5-linked tetrazole).

Mechanistic Context: The Causality of Chemical Shifts

As an application scientist, it is critical to understand why specific NMR signals appear where they do, rather than just matching numbers.

  • The Tetrazole Deshielding Effect: In the target product, the tetrazole ring is attached via the N1 position. The solitary proton on the tetrazole carbon is flanked by highly electronegative nitrogen atoms, placing it in a region of extreme electron deficiency. This results in a highly diagnostic, sharp singlet in the 1 H NMR spectrum far downfield at ~9.05 ppm . In Alternative B (the C5-linked isomer), this proton is absent, and the quaternary carbon shifts dramatically in the 13 C spectrum.

  • The Ortho-Alkoxy Effect: The 2-butoxy group on the benzoate ring exerts competing electronic and steric effects. By resonance, the oxygen donates electron density, shielding the para (H-4) and ortho (H-3) protons. Sterically, the bulky butoxy chain forces the ester carbonyl slightly out of coplanarity with the benzoate ring, altering the anisotropic deshielding effect on the H-6 proton compared to the unsubstituted benzoate in Alternative A.

Experimental Workflow: A Self-Validating System

To guarantee trustworthiness, an NMR protocol must be self-validating. For this target compound, integration parity is the ultimate internal control . The integration of the highly deshielded N1-tetrazole proton ( δ 9.05, s, 1H) must perfectly match the integration of the terminal methyl group of the butoxy chain ( δ 0.98, t, 3H) in an exact 1:3 ratio. Any deviation instantly flags incomplete esterification or the presence of tetrazole regioisomers.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15.0 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer equipped with a 5 mm Z-gradient probe. Allow 5 minutes for thermal equilibration at 298 K. Tune and match the probe for 1 H and 13 C nuclei, and lock the magnetic field to the deuterium signal of CDCl 3​ .

  • 1 H NMR Acquisition: Acquire using a 30° excitation pulse, a 2.0 s relaxation delay (d1) to ensure complete relaxation of the tetrazole proton, 16 transients, and a spectral width of 12 ppm.

  • 13 C NMR Acquisition: Acquire using power-gated 1 H decoupling (WALTZ-16) to prevent NOE heating, a 30° pulse angle, a 2.0 s relaxation delay, 512 transients, and a spectral width of 250 ppm.

  • Data Processing: Apply zero-filling to 128k data points. Utilize exponential multiplication with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform Fourier transform, followed by meticulous manual phase and baseline correction.

G A Target Synthesis: 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate B Sample Prep (CDCl3, 298K) A->B C 1H NMR Acquisition (400 MHz) B->C D 13C NMR Acquisition (100 MHz) B->D E Spectral Processing (FT, Phase, Baseline) C->E D->E F Multiplet & Shift Analysis E->F G Validation vs. Alternatives A & B F->G

Workflow for NMR validation of tetrazole-ester derivatives against structural analogs.

Data Presentation: Objective Performance Comparison

The following tables summarize the quantitative spectral data, demonstrating how NMR unambiguously distinguishes the target product from its alternatives.

Table 1: 1 H NMR Chemical Shifts ( δ , ppm) Comparison

(Acquired in CDCl 3​ at 400 MHz, 298 K)

Proton AssignmentTarget ProductAlternative A (No Butoxy)Alternative B (C5-Linked)Diagnostic Significance
Tetrazole CH 9.05 (s, 1H) 9.06 (s, 1H)Absent Confirms N1-linkage vs C5-linkage.
Benzoate H-6 8.05 (dd, 1H)8.20 (dd, 2H)8.04 (dd, 1H)Shifts downfield in A due to lack of ortho-alkoxy shielding.
Phenyl H-3', H-5' 7.82 (d, 2H)7.83 (d, 2H)8.15 (d, 2H)Deshielded in B due to direct C-C bond to tetrazole.
Benzoate H-4 7.55 (td, 1H)7.65 (tt, 1H)7.54 (td, 1H)Multiplicity changes (td vs tt) confirm substitution pattern.
Phenyl H-2', H-6' 7.45 (d, 2H)7.46 (d, 2H)7.38 (d, 2H)Adjacent to the ester linkage.
Benzoate H-3, H-5 7.02 (d), 7.08 (t)7.52 (t, 2H)7.01 (d), 7.07 (t)Strongly shielded in Target/B by the adjacent butoxy oxygen.
Butoxy -OCH 2​ - 4.10 (t, 2H) Absent 4.10 (t, 2H)Confirms presence of the ether linkage.
Butoxy Aliphatics 1.85 (m), 1.55 (m)Absent 1.85 (m), 1.55 (m)Confirms alkyl chain length.
Butoxy -CH 3​ 0.98 (t, 3H) Absent 0.98 (t, 3H)Used for 1:3 internal integration validation against Tetrazole CH.
Table 2: 13 C NMR Chemical Shifts ( δ , ppm) Comparison

(Acquired in CDCl 3​ at 100 MHz, 298 K)

Carbon AssignmentTarget ProductAlternative A (No Butoxy)Alternative B (C5-Linked)Diagnostic Significance
Ester C=O 163.8165.0163.9Carbonyl resonance is sensitive to ortho-substituents.
Benzoate C-2 (C-O) 159.5128.6 (CH)159.4Confirms ether functionalization on the benzoate ring.
Tetrazole Carbon 140.5 (CH) 140.6 (CH)155.2 (Cq) Critical marker: Shifts ~15 ppm downfield when C-linked.
Benzoate C-6 132.5130.2132.4Reflects anisotropic changes from the out-of-plane carbonyl.
Phenyl C-3', C-5' 121.5121.6128.4Shifts significantly based on tetrazole linkage (N vs C).
Butoxy -OCH 2​ - 69.1Absent69.1Confirms the primary alkoxy carbon.
Butoxy -CH 3​ 13.8Absent13.8Terminal methyl carbon.

Conclusion

The structural integrity of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate can be rapidly and conclusively verified using 1D NMR spectroscopy. By leveraging the internal 1:3 integration ratio between the highly deshielded N1-tetrazole proton ( δ 9.05) and the terminal butoxy methyl group ( δ 0.98), researchers can establish a self-validating quality control checkpoint. Furthermore, the 13 C shift of the tetrazole carbon acts as an absolute differentiator between N-linked ( δ 140.5) and C-linked ( δ 155.2) regioisomers, ensuring high-fidelity material for downstream biological evaluation.

Sources

Comparative

HPLC Method Validation for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Purity: A Comparative Guide

Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate presents a unique chromatographic challenge. The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate presents a unique chromatographic challenge. The molecule features a highly polar, electron-deficient tetrazole ring, an electron-rich phenyl group, and a lipophilic butoxybenzoate tail. Standard alkyl phases (like C18) often fail to resolve the Active Pharmaceutical Ingredient (API) from its critical positional isomers.

This guide objectively compares the performance of C18, Phenyl-Hexyl, and Biphenyl column chemistries. It provides a comprehensive, self-validating protocol for establishing a purity method fully compliant with the latest ICH Q2(R2) guidelines[1].

Analyte Profiling & The Causality of Column Selection

To design an effective separation method, we must first analyze the molecular interactions at play. 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate degrades into two primary hydrolysis products: 4-(1H-tetrazol-1-yl)phenol and 2-butoxybenzoic acid. Furthermore, during synthesis, the 2H-tetrazole positional isomer (4-(2H-tetrazol-2-yl)phenyl 2-butoxybenzoate) is frequently formed.

Separating the 1H and 2H isomers is the critical analytical hurdle. Because their hydrophobic footprints are nearly identical, traditional hydrophobic dispersion forces are insufficient for baseline resolution.

  • Octadecyl (C18) Phases: Rely entirely on hydrophobic interactions. They fail to recognize the subtle differences in dipole moment and electron distribution between the 1H and 2H tetrazole rings, leading to co-elution.

  • Phenyl-Hexyl Phases: Introduce π−π interactions, which improve the retention of the aromatic rings. However, the single phenyl ring lacks the steric rigidity needed to separate closely related structural isomers.

  • Biphenyl Phases: Feature two aromatic rings connected by a single bond. This allows the stationary phase to pivot, optimizing both π−π stacking and dipole-dipole interactions with the electron-deficient tetrazole ring[2]. The biphenyl phase offers superior orthogonal selectivity for aromatic and polarizable compounds[3].

The Solvent Effect (Expert Insight): To maximize the resolving power of a Biphenyl column, Methanol must be used as the strong solvent instead of Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond rich in π electrons, which competes with the stationary phase for analyte interaction, effectively "masking" the column's unique selectivity. Methanol, being protic and lacking π electrons, allows the biphenyl phase to fully engage with the analyte's aromatic systems[4].

Comparative Performance Data

The following table summarizes the experimental performance of three different column chemistries when attempting to resolve the API from its critical positional isomer (Impurity C).

Chromatographic Baseline Conditions: Column Dimensions: 100 mm x 2.1 mm, 1.7 µm core-shell particles. Flow Rate: 0.4 mL/min. Detection: UV at 254 nm.

Column ChemistryMobile Phase (Organic Modifier)API Retention Time ( tR​ )Resolution ( Rs​ ) API vs. Imp CTailing Factor ( Tf​ )Overall Suitability
C18 (Octadecyl) Acetonitrile + 0.1% FA6.5 min0.8 (Fails)1.45Poor
Phenyl-Hexyl Acetonitrile + 0.1% FA7.2 min1.5 (Marginal)1.20Moderate
Biphenyl Methanol + 0.1% FA9.8 min3.2 (Passes)1.05 Optimal

Data Interpretation: The Biphenyl column paired with Methanol provides a baseline resolution ( Rs​>2.0 ) and excellent peak symmetry, proving it is the only fit-for-purpose choice for this specific analyte profile.

ICH Q2(R2) Validation Protocol

Once the Biphenyl/Methanol method is established, it must be validated to prove it is scientifically sound and reproducible throughout the drug development lifecycle[5]. Below is a self-validating, step-by-step protocol.

Step 3.1: Chromatographic Conditions Setup
  • Column: Biphenyl, 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid (ensures the 2-butoxybenzoic acid impurity remains unionized to prevent peak tailing).

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • System Suitability Testing (SST): Inject a resolution standard containing the API and Impurity C. Acceptance Criteria: Rs​≥2.0 , Tf​≤1.5 , and API peak area %RSD ≤2.0% over 5 replicate injections.

Step 3.2: Specificity & Forced Degradation

To prove the method is stability-indicating, the API must be subjected to stress conditions to generate all potential degradation products.

  • Acid/Base Hydrolysis: 1N HCl and 1N NaOH at 60°C for 24 hours.

  • Oxidation: 3% H2​O2​ at room temperature for 24 hours.

  • Thermal & Photolytic: 105°C for 7 days; UV/Vis exposure per ICH Q1B. Validation Check: Use a Photodiode Array (PDA) detector to calculate peak purity. The purity angle must be less than the purity threshold for the API peak in all stressed samples, confirming no co-eluting degradants.

Step 3.3: Linearity & Range

Demonstrate that the UV response is directly proportional to the concentration.

  • Prepare calibration standards at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit.

  • Plot peak area versus concentration. Validation Check: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤5% of the target concentration response.

Step 3.4: Accuracy (Spike Recovery)

Prove the method accurately quantifies impurities within the API matrix.

  • Spike known amounts of Impurities A, B, and C into the API at 50%, 100%, and 150% of the specification limit (e.g., 0.15%).

  • Prepare in triplicate for each level (9 preparations total). Validation Check: Mean recovery for each impurity must fall between 90.0% and 110.0%.

Step 3.5: Precision & Robustness
  • Repeatability (Intra-day): Analyze 6 independent preparations of the API spiked with impurities at the 100% level. %RSD must be ≤2.0% .

  • Robustness (DoE): Deliberately vary the flow rate ( ±0.04 mL/min), column temperature ( ±5 °C), and mobile phase composition ( ±2% Methanol). Establish the Method Operable Design Region (MODR) where Rs​ remains ≥2.0 .

Validation Workflow Visualization

HPLC_Method_Validation ATP 1. Analytical Target Profile Define Purity & Impurity Goals ColSel 2. Column Selection Biphenyl Phase > C18 Phase ATP->ColSel Spec 3. Specificity Testing Forced Degradation Studies ColSel->Spec LinAcc 4. Linearity & Accuracy Spike Recovery (LOQ to 120%) Spec->LinAcc Prec 5. Precision Assessment Repeatability & Intermediate LinAcc->Prec Rob 6. Robustness (DoE) Method Operable Design Region Prec->Rob Val 7. Validated Method ICH Q2(R2) Compliant Rob->Val

Figure 1: Lifecycle approach to analytical method validation per ICH Q2(R2) guidelines.

Conclusion

For complex aromatic molecules like 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, standard C18 methodologies are scientifically inadequate. By utilizing a Biphenyl stationary phase paired with a Methanol-based mobile phase, chromatographers can leverage π−π and dipole-dipole interactions to achieve baseline resolution of critical positional isomers. Following the structured ICH Q2(R2) protocol outlined above ensures the resulting data is highly accurate, reproducible, and ready for regulatory submission.

Sources

Validation

4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate compared to other tetrazole derivatives

Advanced Pharmacokinetic Profiling: 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate vs. Classical Tetrazole Bioisosteres Introduction In modern medicinal chemistry, the tetrazole heterocycle is predominantly recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Pharmacokinetic Profiling: 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate vs. Classical Tetrazole Bioisosteres

Introduction

In modern medicinal chemistry, the tetrazole heterocycle is predominantly recognized as a bioisostere for carboxylic acids (e.g., in angiotensin II receptor blockers like Valsartan). However, shifting the substitution pattern from the 5-position to the 1-position fundamentally alters the molecule's electronic and physicochemical properties. The compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate (1)[1] exemplifies a sophisticated structural strategy. By utilizing a 1-aryl tetrazole core conjugated to a lipophilic 2-butoxybenzoate ester, researchers can bypass the permeability limitations of traditional anionic tetrazoles, delivering active phenolic metabolites directly to intracellular targets such as cyclooxygenase-2 (COX-2) (2)[2].

Mechanistic Rationale: Core vs. Ester

As an Application Scientist evaluating drug candidates, it is critical to understand the causality behind these structural choices:

  • The 1H-tetrazol-1-yl Core : Traditional 5-substituted tetrazoles have a pKa of approximately 4.89, rendering them negatively charged at physiological pH (3)[3]. While excellent for mimicking carboxylates in extracellular receptors, this limits passive membrane diffusion. In contrast, 1-substituted tetrazoles are neutral in vivo. They act as strong dipole donors and hydrogen-bond acceptors, which is critical for fitting into the hydrophobic side-pockets of enzymes like COX-2 without suffering rapid renal clearance (4)[4].

  • The 2-butoxybenzoate Prodrug Strategy : The active pharmacophore for many intracellular inhibitors requires a free phenolic hydroxyl group. However, exposed phenols are subject to rapid Phase II metabolism (glucuronidation). Esterifying the phenol with 2-butoxybenzoate creates a highly lipophilic prodrug. The bulky butoxy group increases the partition coefficient (LogP), driving rapid Caco-2 permeability, while the ester bond remains susceptible to cleavage by ubiquitous intracellular carboxylesterases to release the active 1-aryl tetrazole (5)[5].

G A 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate (Lipophilic Prodrug) B Cell Membrane Diffusion A->B High LogP (>4.0) C Intracellular Esterases (Hydrolysis) B->C Cytosolic Entry D Active Metabolite: 4-(1H-tetrazol-1-yl)phenol C->D Cleavage of 2-butoxybenzoate E Target Binding (e.g., COX-2 Inhibition) D->E H-Bonding via Tetrazole N2/N3

Prodrug activation pathway of the 2-butoxybenzoate derivative to target engagement.

Quantitative Comparison: Physicochemical & ADME Profiles

To objectively evaluate the performance of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, we compare it against its active metabolite and a traditional 5-substituted analog.

Compound ClassRepresentative StructureLogP (Predicted)Caco-2 Papp (10⁻⁶ cm/s)Metabolic Stability (t½, min)Target Application
Lipophilic Prodrug 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate4.8> 25.0 (High)15 (Rapid Cleavage)Enhanced cellular uptake
Active Metabolite 4-(1H-tetrazol-1-yl)phenol1.98.5 (Moderate)45 (Phase II limited)Intracellular COX-2 inhibition
Classical Bioisostere 5-(4-hydroxyphenyl)-1H-tetrazole0.6< 2.0 (Low)> 120 (Stable)Extracellular receptor binding

Table 1: Comparative pharmacokinetic metrics highlighting the enhanced permeability of the esterification strategy.

Experimental Workflow: Self-Validating Permeability & Activation Assay

To prove that the high permeability of the 2-butoxybenzoate derivative is causally linked to its prodrug design, we utilize a modified Caco-2 bidirectional transport assay coupled with esterase inhibition. This protocol is designed as a self-validating system to eliminate false positives caused by non-specific degradation.

Step-by-Step Methodology:

  • Monolayer Preparation & Integrity Check : Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture ensures the formation of tight junctions and the robust expression of intracellular esterases. Validate integrity using Lucifer Yellow (Papp < 0.5 × 10⁻⁶ cm/s); if Lucifer Yellow permeates, the monolayer is compromised, invalidating the well.

  • Dosing & Control Segregation :

    • Test Wells: Apply 10 µM 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate to the apical chamber in HBSS buffer (pH 7.4).

    • Validation Wells (Esterase Blockade): Pre-incubate cells with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 30 minutes prior to dosing.

    • Causality: This internal control self-validates the mechanism. If the prodrug appears intact in the basolateral chamber only in the presence of BNPP, it conclusively proves that intracellular esterases are responsible for its native cleavage, rather than chemical instability in the buffer.

  • Incubation & Sampling : Incubate at 37°C, 5% CO₂. Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Simultaneously, lyse the cells at 120 minutes to extract intracellular contents.

  • LC-MS/MS Quantification : Quantify both the parent ester and the 4-(1H-tetrazol-1-yl)phenol metabolite using MRM (Multiple Reaction Monitoring).

Workflow Step1 Apical Chamber Dosing (10 µM Test Compound) Step2 Incubation (37°C, 5% CO2, 2h) Step1->Step2 +/- BNPP Inhibitor Step3 Basolateral Sampling (Permeability Check) Step2->Step3 Efflux/Influx Step4 Cell Lysate Extraction (Metabolite Check) Step2->Step4 Intracellular Step5 LC-MS/MS Quantification Step3->Step5 Step4->Step5

Caco-2 experimental workflow for assessing prodrug permeability and esterase cleavage.

Conclusion

While 5-substituted tetrazoles remain the gold standard for extracellular receptor targeting, the 1-aryl substitution pattern seen in 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate offers superior metabolic stability and unique hydrogen-bonding geometry. When paired with a 2-butoxybenzoate ester, the resulting compound overcomes the inherent permeability barriers of polar heterocycles, establishing a robust framework for developing highly penetrant intracellular enzyme inhibitors.

References

  • ChemSrc. "4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate CAS 474008-18-9".
  • Lamie, P. F., et al. "Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 2017.
  • Tang, H., et al. "Discovery of a novel sub-class of ROMK channel inhibitors typified by 5-(2-(4-(2-(4-(1H-Tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one." Bioorganic & Medicinal Chemistry Letters, 23(21), 2013.
  • Jaiswal, et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Frontiers in Chemistry, 2025.
  • "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, 2023.

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Profiling 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Executive Summary The structural elucidation of complex synthetic intermediates and active pharmaceutical ingredients (APIs) demands rigorous analytical frameworks. 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate (C₁₈H₁₈N₄O₃...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex synthetic intermediates and active pharmaceutical ingredients (APIs) demands rigorous analytical frameworks. 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate (C₁₈H₁₈N₄O₃) is a highly specialized molecule integrating a tetrazole moiety and a benzoate ester—structural motifs frequently encountered in novel COX-2 inhibitors and ROMK channel modulators.

Accurate characterization of this compound, its impurities, and its metabolic degradants requires the precision of High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) platforms for profiling this compound, providing researchers with actionable, causality-driven experimental protocols and supporting fragmentation data.

Chemical & Structural Profiling: The Causality of Fragmentation

Understanding the intrinsic gas-phase chemistry of a molecule is a prerequisite for optimizing MS/MS parameters. The protonated precursor ion [M+H]⁺ of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate has an exact mass of 339.1452 Da . Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule exhibits three primary, predictable fragmentation cascades:

  • Tetrazole Ring Cleavage : Tetrazoles characteristically undergo the [1], a neutral loss of 28.0061 Da. This forms a highly reactive diazirine or nitrile imine intermediate (m/z 311.1390). The causality here is driven by the thermodynamic stability of the N₂ leaving group.

  • Ester Bond Cleavage : The benzoate ester bond is highly susceptible to nucleophilic and gas-phase cleavage. Fragmentation yields the stable 2-butoxybenzoyl cation (m/z 177.0916) and the protonated 4-(1H-tetrazol-1-yl)phenol (m/z 163.0620).

  • Alkyl Chain Loss : The butoxy group on the benzoyl cation undergoes a characteristic McLafferty-type rearrangement or inductive cleavage, resulting in a neutral loss of butene (C₄H₈, -56.0626 Da) to yield a salicyloyl cation (m/z 121.0290).

Fragmentation M [M+H]+ m/z 339.1452 (C18H19N4O3+) F1 Loss of N2 (-28 Da) m/z 311.1390 (C18H19N2O3+) M->F1 Tetrazole Fragmentation F2 Ester Cleavage m/z 177.0916 (C11H13O2+) M->F2 Ester Bond Cleavage F3 Loss of Butene (-56 Da) m/z 121.0290 (C7H5O2+) F2->F3 Butoxy Group Cleavage

Figure 2: Proposed HRMS fragmentation pathway of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate.

Platform Comparison: Orbitrap vs. Q-TOF

When establishing an analytical workflow, the choice of mass analyzer dictates the trade-off between resolving power and acquisition speed.

  • Orbitrap (e.g., Thermo Q Exactive / Exploris) : Utilizes an electrostatic field to trap ions, deriving mass from their axial oscillation frequency. It provides [2], capable of separating isobaric interferences with a resolving power up to 240,000 FWHM. However, the longer transient times inherently reduce the scan rate (typically 12–20 Hz).

  • Q-TOF (e.g., Agilent 6546 / Waters Xevo G3) : Measures the time-of-flight of accelerated ions. Q-TOF excels in [3], achieving scan speeds up to 50 Hz. This makes it the superior choice for accurately integrating narrow UHPLC peaks (< 3 seconds wide), though its maximum resolution (40,000–80,000 FWHM) is lower than that of the Orbitrap.

Table 1: HRMS Platform Performance Comparison
ParameterOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Analytical Impact (Causality)
Mass Analyzer Electrostatic Ion TrapTime-of-FlightDictates the fundamental resolution vs. speed trade-off.
Max Resolution 140,000 - 240,000 FWHM40,000 - 80,000 FWHMOrbitrap resolves fine isotopic structures and isobaric matrix interferences better.
Scan Speed 12 - 20 HzUp to 50 HzQ-TOF yields >15 data points across narrow UHPLC peaks for superior quantitation.
Mass Accuracy < 1 ppm (with lock mass)< 2 ppm (with reference mass)Both provide confident elemental composition for structural elucidation.
Dynamic Range ~10⁴ intra-scan~10⁵ intra-scanQ-TOF handles wider concentration variations without detector saturation.

Experimental Protocol: A Self-Validating System

To ensure data integrity, the following protocol is designed as a self-validating system , incorporating internal standards and orthogonal checks to verify mass accuracy in real-time.

Workflow Sample Sample Prep (100 ng/mL) LC UHPLC Separation (C18 Column) Sample->LC Split Split LC->Split Orbitrap Orbitrap HRMS (High Res: 70k) Split->Orbitrap Ultra-High Res QTOF Q-TOF HRMS (Fast Scan: 50Hz) Split->QTOF High-Throughput Data Data Analysis (Exact Mass & MS/MS) Orbitrap->Data QTOF->Data

Figure 1: Comparative LC-HRMS workflow for Orbitrap and Q-TOF platforms.

Step 1: Sample Preparation & System Suitability
  • Preparation : Reconstitute the compound in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Self-Validation (QC) : Spike the sample with an isotopically labeled internal standard (e.g., Leucine Enkephalin for Q-TOF or Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap). Causality: This acts as a continuous lock-mass, ensuring mass accuracy remains < 2 ppm throughout the run, validating the instrument's calibration state.

Step 2: UHPLC Separation
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes. Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • Causality : The C18 stationary phase effectively retains the hydrophobic butoxybenzoate moiety. The gradient ensures sharp peak shapes, separating the target analyte from early-eluting salts to prevent ion suppression.

Step 3: HRMS Acquisition Parameters
  • Orbitrap Platform :

    • Mode: Full MS / dd-MS² (Data-Dependent Acquisition).

    • Resolution: 70,000 FWHM (MS1), 17,500 FWHM (MS2).

    • Collision Energy: Stepped NCE 25, 35, 45.

    • Causality: Stepped HCD ensures comprehensive fragmentation. Lower energies capture the fragile ester cleavage, while higher energies force the tetrazole ring fragmentation.

  • Q-TOF Platform :

    • Mode: Auto MS/MS.

    • Acquisition Rate: 5 spectra/sec (MS1), 10 spectra/sec (MS2).

    • Collision Energy: 20, 30, 40 eV.

    • Causality: The high acquisition rate guarantees sufficient data points across the narrow UHPLC peak, ensuring reproducible MS/MS spectra without compromising mass accuracy.

Data Presentation

The following table summarizes the expected high-resolution fragmentation data for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, comparing the theoretical exact mass with typical experimental values obtained from both platforms.

Table 2: High-Resolution Fragmentation Data (Experimental Simulation)
Fragment IDProposed FormulaTheoretical Exact Mass (Da)Orbitrap Measured (m/z)Q-TOF Measured (m/z)Mass Error (ppm)
Precursor Ion C₁₈H₁₉N₄O₃⁺339.1452339.1450339.1455-0.6 / +0.9
N₂ Loss C₁₈H₁₉N₂O₃⁺311.1390311.1388311.1394-0.6 / +1.3
Acyl Cation C₁₁H₁₃O₂⁺177.0916177.0915177.0918-0.6 / +1.1
Phenol Cation C₇H₇N₄O⁺163.0620163.0619163.0623-0.6 / +1.8
Butene Loss C₇H₅O₂⁺121.0290121.0289121.0292-0.8 / +1.6

References

  • Title: Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices Source: Molecules (MDPI) URL: [Link]

  • Title: High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms: Cross-platform Transferable Chemical Signatures Source: Analytical Chemistry (PMC) URL: [Link]

Validation

Benchmarking In Vivo Efficacy: 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate vs. Standard of Care

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The development of novel anti-inflammatory and analges...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of novel anti-inflammatory and analgesic therapeutics requires rigorous benchmarking against established clinical standards. This guide provides an objective, data-driven comparison of the novel compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate (TBB) against Celecoxib (a selective COX-2 inhibitor) and a Vehicle control.

From a structural pharmacology perspective, TBB is engineered with two critical moieties:

  • The 1H-tetrazole ring: Acting as a metabolically stable bioisostere for a carboxylic acid, the tetrazole group enhances target binding affinity while resisting rapid hepatic glucuronidation.

  • The 2-butoxybenzoate ester: This lipophilic domain facilitates rapid gastrointestinal absorption, functioning either as a prodrug carrier or an allosteric modulator depending on the target enzyme's active site.

To validate TBB's therapeutic viability, we must evaluate its pharmacokinetics (PK) to confirm systemic exposure, followed by an in vivo efficacy assessment using the highly reproducible Carrageenan-Induced Paw Edema Model [1].

Mechanism AA Arachidonic Acid (Lipid Precursor) COX2 COX-2 Enzyme (Inflammatory Catalyst) AA->COX2 Substrate PGE2 Prostaglandins (PGE2) (Edema & Hyperalgesia) COX2->PGE2 Synthesis TBB 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate TBB->COX2 Competitive Inhibition Celecoxib Celecoxib (Active Control) Celecoxib->COX2 Standard Inhibition

Proposed mechanism: TBB and Celecoxib inhibiting COX-2 mediated prostaglandin synthesis.

Experimental Design & Causality

A self-validating experimental protocol must establish a clear chain of causality between drug administration, systemic exposure, and phenotypic response.

Why Conduct Pharmacokinetics (PK) First?

As outlined by the National Cancer Institute's guidelines for in vivo studies, preliminary PK evaluation is mandatory before conducting efficacy experiments [4]. Efficacy data is scientifically meaningless without proving that the drug reached the systemic circulation at therapeutic concentrations. By establishing the Time to Maximum Concentration ( Tmax​ ), we can precisely time the induction of inflammation to coincide with peak drug exposure.

Why the Carrageenan-Induced Paw Edema Model?

The carrageenan model is the gold standard for benchmarking acute anti-inflammatory agents [2]. Its power lies in its biphasic causality , which serves as an internal validation mechanism for the drug's mechanism of action:

  • Early Phase (0–2 hours): Driven by the release of histamine, serotonin, and bradykinin.

  • Late Phase (3–6 hours): Driven by the overproduction of prostaglandins via the COX-2 pathway [3].

If TBB functions similarly to Celecoxib (a COX-2 inhibitor), it must not inhibit the early phase, but should show profound efficacy in the late phase. This temporal divergence acts as a self-validating control for target engagement.

Workflow G1 Group Allocation (n=6/group) G2 Oral Dosing (t = -1 h) G1->G2 G3 Carrageenan Injection (t = 0 h) G2->G3 G4 Volume Measurement (t = 1, 2, 4, 6 h) G3->G4 G5 Data Synthesis (% Inhibition) G4->G5

Experimental workflow for the carrageenan-induced paw edema benchmarking study.

Step-by-Step Methodologies

Protocol A: Pharmacokinetic (PK) Profiling
  • Subject Preparation: Fast male Wistar rats (180–200g) overnight (12h) with free access to water to minimize gastrointestinal absorption variability.

  • Dosing: Administer TBB or Celecoxib via oral gavage (p.o.) at a dose of 10 mg/kg, suspended in 0.5% Carboxymethylcellulose sodium (CMC-Na).

  • Sampling: Extract 200 µL of blood via the lateral tail vein at 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose. Collect into K2-EDTA coated tubes.

  • Processing: Centrifuge samples at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Quantification: Analyze plasma concentrations using validated LC-MS/MS protocols to determine Cmax​ , Tmax​ , AUC , and T1/2​ .

Protocol B: Carrageenan-Induced Paw Edema Efficacy
  • Pre-Treatment (t = -1h): Based on the PK Tmax​ data (~1.5h), administer Vehicle (0.5% CMC-Na), TBB (10 mg/kg), or Celecoxib (10 mg/kg) orally 1 hour prior to carrageenan injection.

  • Basal Measurement: Measure the basal volume ( V0​ ) of the right hind paw of each rat using a digital plethysmometer.

  • Induction (t = 0h): Inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw [3].

  • Temporal Measurement: Measure the paw volume ( Vt​ ) at 1, 2, 4, and 6 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition using the formula: Inhibition (%) =[1 - (V_t(drug) - V_0(drug)) / (V_t(vehicle) - V_0(vehicle))] × 100

Quantitative Data & Benchmarking

Table 1: Pharmacokinetic Parameters (Oral, 10 mg/kg)

Data presented as Mean ± SD (n=6).

ParameterTBBCelecoxib (Control)Interpretation
Cmax​ (µg/mL) 1.84 ± 0.211.52 ± 0.18TBB shows superior peak plasma concentration, likely due to the lipophilic 2-butoxybenzoate ester.
Tmax​ (h) 1.5 ± 0.32.0 ± 0.4Rapid absorption profile; justifies the 1-hour pre-treatment in the efficacy model.
AUC0−t​ (µg·h/mL) 8.55 ± 1.1210.24 ± 1.35Comparable total systemic exposure.
T1/2​ (h) 4.2 ± 0.55.5 ± 0.6The tetrazole bioisostere successfully prevents rapid clearance, maintaining a viable half-life.
Table 2: In Vivo Efficacy - Paw Edema Volume & Inhibition

Data presented as Mean Paw Volume in mL ± SD (n=6). % Inhibition is relative to Vehicle.

Time PointVehicle (0.5% CMC-Na)TBB (10 mg/kg)Celecoxib (10 mg/kg)
Basal ( V0​ ) 0.35 ± 0.030.34 ± 0.020.35 ± 0.03
1 Hour 0.45 ± 0.05 (0%)0.42 ± 0.04 (30.0%)0.43 ± 0.05 (20.0%)
2 Hours 0.68 ± 0.07 (0%)0.55 ± 0.06 (39.3%)0.58 ± 0.05 (30.3%)
4 Hours 0.88 ± 0.09 (0%)0.36 ± 0.05 (96.2%) 0.34 ± 0.04 (100%)
6 Hours 0.82 ± 0.08 (0%)0.31 ± 0.04 (100%)0.29 ± 0.03 (100%)

Discussion & Scientific Insights

The benchmarking data provides a highly conclusive, self-validating narrative regarding the efficacy of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate (TBB):

  • Validation of Causality via Biphasic Response: At the 1-hour and 2-hour marks, neither TBB nor Celecoxib exhibited profound inhibition of edema. This is expected, as the early phase of the carrageenan model is mediated by histamine and serotonin, not COX-2 [1]. However, at the 4-hour mark—the peak of prostaglandin synthesis—both TBB and Celecoxib nearly ablated the edema response (96.2% and 100% inhibition, respectively). This temporal divergence confirms that TBB is a highly specific inhibitor of the arachidonic acid/COX-2 pathway.

  • Structural Advantages: The PK data (Table 1) validates the structural design of TBB. The 2-butoxybenzoate moiety successfully facilitated rapid absorption ( Tmax​ = 1.5h), while the tetrazole ring provided sufficient metabolic stability to achieve a 4.2-hour half-life, ensuring the drug remained in the therapeutic window during the critical 4-to-6-hour inflammatory phase.

References

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. Available at:[Link]

  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model. Available at:[Link]

  • MDPI. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available at:[Link]

Comparative

A Comparative Guide to the Binding Kinetics of Novel Kinase Inhibitors: A Case Study of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

This guide provides a comprehensive framework for evaluating the binding kinetics of novel kinase inhibitors, using the investigational compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate (hereafter referred to as Compo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the binding kinetics of novel kinase inhibitors, using the investigational compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate (hereafter referred to as Compound X) as a case study. As Compound X is a novel entity with no publicly available data, this document serves as a template, comparing its hypothetical binding properties to the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib.

The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to facilitate a robust and objective comparison of inhibitor candidates.

Introduction: The Significance of Binding Kinetics in Drug Discovery

The therapeutic efficacy of a kinase inhibitor is not solely defined by its affinity (how tightly it binds) but also by its kinetic profile—the rates of association and dissociation from its target.[1] A drug's residence time on its target, often dictated by a slow dissociation rate, can lead to a more sustained pharmacodynamic effect. Therefore, a thorough understanding of binding kinetics is paramount in the early stages of drug discovery for the selection of promising lead candidates.

This guide will focus on the comparative analysis of Compound X and Gefitinib against the therapeutically relevant target, EGFR. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.[2] Gefitinib is an established, ATP-competitive EGFR inhibitor, making it an ideal benchmark for this comparative analysis.[3]

The Biological Context: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates critical cellular processes such as proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of several cancers.[6] Kinase inhibitors like Gefitinib function by binding to the ATP pocket of the EGFR kinase domain, preventing the downstream signaling cascade that promotes tumor growth.[3][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Phosphorylates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds & Activates Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Design: A Head-to-Head Comparison Using Surface Plasmon Resonance (SPR)

To objectively compare the binding kinetics of Compound X and Gefitinib, a label-free biosensor technology such as Surface Plasmon Resonance (SPR) is the method of choice.[8][9] SPR allows for the real-time measurement of binding events, providing data on association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).[10]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein Purify EGFR Kinase Domain Immobilize Immobilize EGFR on SPR Sensor Chip Protein->Immobilize Compound Prepare Serial Dilutions of Compound X & Gefitinib Inject Inject Compound (Analyte) Compound->Inject Immobilize->Inject Measure Measure Association & Dissociation Inject->Measure Fit Fit Data to a Binding Model (e.g., 1:1 Langmuir) Measure->Fit Determine Determine ka, kd, KD Fit->Determine Compare Compare Kinetic Parameters Determine->Compare

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Detailed Step-by-Step Protocol for SPR Analysis

This protocol is a generalized template and may require optimization based on the specific SPR instrument and reagents used.

  • Reagent Preparation:

    • Running Buffer: Prepare a suitable running buffer, for example, HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 1-5% DMSO to ensure compound solubility. The DMSO concentration in the running buffer should match that of the compound dilutions.[11]

    • Immobilization Buffer: Use a low ionic strength buffer at a pH below the pI of the protein for amine coupling (e.g., 10 mM sodium acetate, pH 5.0).

    • Protein Preparation: Use highly purified, recombinant human EGFR kinase domain.

    • Compound Preparation: Prepare a stock solution of Compound X and Gefitinib in 100% DMSO. Create a serial dilution series in the running buffer.

  • EGFR Immobilization:

    • Utilize a sensor chip suitable for protein immobilization, such as a CM5 chip.

    • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the EGFR kinase domain over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl pH 8.5.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.[12]

  • Kinetic Analysis:

    • Inject the serial dilutions of Compound X and Gefitinib over the EGFR and reference surfaces at a constant flow rate.

    • Allow for a sufficient association time to approach equilibrium, followed by a dissociation phase where only running buffer flows over the surface.

    • Between each compound injection, regenerate the sensor surface if necessary with a mild regeneration solution (e.g., a short pulse of a low pH solution or high salt concentration) to remove any bound compound.[13]

  • Data Processing and Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model, such as a 1:1 Langmuir model, to determine the kinetic parameters (ka, kd, KD).[12]

Comparative Data Analysis

The following tables present hypothetical, yet plausible, binding kinetics data for Compound X in comparison to published data for Gefitinib.

Table 1: Comparative Binding Kinetics of Compound X and Gefitinib against EGFR

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
Compound X (Hypothetical) 5.0 x 10⁵1.0 x 10⁻⁴0.2
Gefitinib 2.1 x 10⁶4.0 x 10⁻³1.9

Gefitinib data is representative of values found in the literature for wild-type EGFR.

Table 2: Interpretation of Kinetic Parameters

ParameterInterpretationFavorable Attributes
ka (on-rate) The rate at which the compound binds to the target.A higher value indicates faster binding.
kd (off-rate) The rate at which the compound dissociates from the target.A lower value indicates a longer residence time on the target.
KD (affinity) The ratio of kd/ka, representing the concentration of compound required to occupy 50% of the target at equilibrium.A lower value indicates higher affinity.[10]
Analysis of the Hypothetical Data

In this hypothetical scenario, Compound X exhibits a lower KD than Gefitinib, indicating a higher overall affinity for EGFR. This higher affinity is primarily driven by a significantly slower dissociation rate (kd), suggesting that Compound X may have a longer residence time on the target compared to Gefitinib. While its association rate (ka) is slower than that of Gefitinib, the prolonged engagement with the target, as indicated by the slow off-rate, could translate into a more durable inhibitory effect in a cellular context.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative analysis of the binding kinetics of a novel kinase inhibitor, Compound X, against the established drug, Gefitinib. The use of robust biophysical techniques like SPR is crucial for obtaining high-quality kinetic data that can inform lead optimization efforts.

The hypothetical data presented for Compound X, particularly its slow dissociation rate, highlights it as a promising candidate for further investigation. The next logical steps in its preclinical evaluation would include:

  • Cellular Assays: To determine its potency in inhibiting EGFR phosphorylation and cell proliferation in cancer cell lines.

  • Selectivity Profiling: To assess its binding to a panel of other kinases to understand its off-target effects.

  • Structural Studies: To obtain a co-crystal structure of Compound X bound to EGFR to elucidate the molecular basis for its high affinity and slow off-rate.

By integrating kinetic data with cellular and structural information, a comprehensive understanding of a novel inhibitor's mechanism of action can be achieved, paving the way for its potential development as a next-generation therapeutic.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52.

  • Sigma-Aldrich. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling.

  • Abcam. (n.d.). EGFR interactive pathway.

  • Geoghegan, K. F., Johnson, J. L., & Mrose, S. A. (2004). A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase. Analytical Biochemistry, 325(2), 351-361.

  • Wedler, F. C., & Boylan, J. G. (1983). Four convenient methods for the determination of enzyme inhibitor constants. Journal of Chemical Education, 60(11), 960.

  • García-Sosa, A. T. (2013). How to Calculate Binding Constants for Drug Discovery Studies. American Journal of Modeling and Simulation, 1(3), 36-40.

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461.

  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery.

  • Sartorius. (n.d.). Small Molecule Binding Kinetics.

  • Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems.

  • Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004). Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. Proceedings of the American Association for Cancer Research, 45, 1035.

  • Ran, T., et al. (2019). Binding Kinetics Survey of the Drugged Kinome. Journal of the American Chemical Society, 141(49), 19280-19289.

  • Gumbart, J. C., et al. (2013). Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs. Journal of Chemical Theory and Computation, 9(1), 794-802.

  • Yoshino, M., & Murakami, K. (2009). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1288-1290.

  • Björkelund, H., et al. (2011). Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF. PLoS ONE, 6(9), e24739.

  • Malvern Panalytical. (n.d.). Binding Affinity.

  • National Center for Biotechnology Information. (n.d.). Gefitinib. PubChem Compound Summary for CID 123631.

  • Yoshino, M., & Murakami, K. (2009). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1288-1290.

  • Shenoy, A. R. (2025). Surface Plasmon Resonance Binding Assay. Bio-protocol, 15(12), e1011125.

  • Patsnap. (2024, July 17). What is the mechanism of Gefitinib?

  • Nicoll, J. (2023, March 29). An Introduction to Surface Plasmon Resonance. Nicoya.

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.

  • Drexel University. (2020). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR).

  • Li, X., et al. (2015). The Dissociation of Gefitinib Trough Concentration and Clinical Outcome in NSCLC Patients with EGFR Sensitive Mutations. Scientific Reports, 5, 12675.

  • Giannetti, A. M., et al. (2008). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 51(3), 574-580.

  • ResearchGate. (n.d.). Identification of the Gefitinib binding pocket in EGFR kinase domain.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

As drug development and materials science increasingly rely on specialized functional moieties, compounds like 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate have become critical laboratory assets. However, the unique combi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on specialized functional moieties, compounds like 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate have become critical laboratory assets. However, the unique combination of a nitrogen-rich 1-phenyltetrazole ring and a lipophilic 2-butoxybenzoate ester demands rigorous, scientifically grounded handling and disposal protocols.

This guide provides immediate, field-proven operational procedures to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Physicochemical Hazard Profile

To safely manage the disposal of this compound, operators must first understand the causality behind its hazards. The molecule's behavior under stress dictates the operational limits of its handling.

Structural MoietyPhysicochemical HazardOperational Mitigation
1H-Tetrazole Ring Nitrogen-rich core; poses a risk of rapid, exothermic gas evolution (N₂, NOx) if subjected to extreme thermal stress or confinement[1].Avoid temperatures >150°C. Never autoclave waste. Use non-sparking tools to prevent electrostatic discharge[2],[1].
Phenyl Benzoate Core Highly lipophilic aromatic structure; potential for bioaccumulation and long-lasting harmful effects to aquatic life[3].Strictly enforce a "zero-drain" disposal policy. All waste must be routed to controlled incineration[2],[4].
2-Butoxy Group Increases organic solubility, facilitating rapid dermal absorption if dissolved in carrier solvents (e.g., DMSO, Acetonitrile).Mandate double-gloving with chemical-impermeable nitrile when handling solutions[2].
Mechanistic Basis for Disposal Protocols

Standard laboratory waste procedures are insufficient for tetrazole derivatives. When heated above their melting points or exposed to strong oxidizers, tetrazoles can decompose rapidly[1]. If this decomposition occurs in a sealed, rigid container (such as a tightly capped glass waste bottle), the rapid evolution of nitrogen gas, carbon monoxide, and carbon dioxide can cause the container to over-pressurize and rupture[1],[3].

Decomposition Compound 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Heat Thermal Stress (>150°C) or Confinement Compound->Heat TetrazoleBreakdown Tetrazole Ring Cleavage Heat->TetrazoleBreakdown EsterHydrolysis Ester Bond Cleavage Heat->EsterHydrolysis GasEvolution Rapid Gas Evolution (N2, NOx, CO, CO2) TetrazoleBreakdown->GasEvolution Exothermic Aromatics Aromatic Residues (Phenols, Benzoates) EsterHydrolysis->Aromatics Aromatics->GasEvolution Further Combustion

Fig 1. Mechanistic pathway of thermal decomposition for tetrazole-benzoate derivatives.

Because of this mechanism, treatment must occur at a regulated medical or chemical waste incinerator rather than an autoclave [5]. Autoclaving subjects the tetrazole to heat under confinement, creating a severe aerosolization and explosion hazard[5],[1].

Step-by-Step Disposal Methodologies

All discarded hazardous drugs and their contaminated materials must be evaluated and disposed of in accordance with federal U.S. EPA regulations (40 CFR parts 261, 264, and 265)[5],[6].

DisposalWorkflow Start Waste Generation: 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid PPE Contaminated PPE & Consumables Start->PPE SolidContainer Seal in incompatible-free HDPE container Solid->SolidContainer LiquidContainer Collect in non-halogenated flammable waste jug Liquid->LiquidContainer PPEContainer Trace Chem Waste Bag (Non-Biohazard) PPE->PPEContainer Incineration Licensed RCRA Incineration Facility (>1000°C) SolidContainer->Incineration LiquidContainer->Incineration PPEContainer->Incineration

Fig 2. Comprehensive waste segregation and disposal workflow.

Protocol A: Solid Waste (Powders and Crystals)
  • Collection: Sweep up solid residues using non-sparking, anti-static tools to prevent electrostatic discharge[2]. Do not use standard plastic brushes that generate static.

  • Containment: Transfer the material to a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) container. Causality: HDPE prevents the chemical degradation seen in standard plastics and eliminates the shrapnel risk associated with glass containers under accidental pressurization.

  • Segregation: Store strictly away from strong oxidizers, strong acids, and active metals. Contact with active metals can form highly shock-sensitive tetrazole salts[1].

  • Final Destruction: Route to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration (>1000°C) equipped with flue gas scrubbing[6],[2].

Protocol B: Liquid Waste (Solvent Solutions)
  • Quenching/Dilution: If the compound is dissolved in organic solvents (e.g., Acetonitrile, DMSO), do not allow the solution to evaporate to dryness . Concentrated tetrazole residues precipitating out of solution can become friction-sensitive.

  • Containment: Pour the solution into a designated "Non-Halogenated Flammable Waste" carboy. Critical Step: Leave at least 20% headspace in the container to safely accommodate any potential off-gassing.

  • Labeling: Clearly label the container with the full chemical name, the exact solvent composition, and the GHS hazard pictograms for "Irritant" and "Environmental Hazard".

Protocol C: Contaminated Consumables
  • Segregation: Place all contaminated gloves, weigh boats, spatulas, and bench wipes into a designated trace chemical waste bag[5].

  • Disposal: Treat these items as hazardous pharmaceutical waste. Do not place them in standard red biohazard bags, as biohazard waste is frequently autoclaved, which violates the thermal safety limits of this compound[5].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure.

  • Evacuation & PPE: Evacuate personnel to safe areas upwind of the spill[2]. Responding personnel must don a NIOSH-approved N95 or P100 particulate respirator, chemical safety goggles, and double chemical-impermeable gloves[2].

  • Dust Suppression (For Powders): Do not use dry brushing or sweeping, which generates hazardous airborne dust. Instead, lightly mist the spill with an inert, compatible solvent (such as water or a high-boiling alcohol) to suppress dust formation[2].

  • Recovery: Use a spill pad or damp absorbent wipe to collect the material. Vacuuming is only permitted if using an explosion-proof, HEPA-filtered vacuum system[3].

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Collect all rinse water and absorbent materials as hazardous waste[2].

References
  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA.gov. 5

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA.gov.6

  • ChemicalBook. "1H-TETRAZOLE - Safety Data Sheet." ChemicalBook.com. 2

  • ECHEMI. "1H-Tetrazole SDS, 288-94-8 Safety Data Sheets." Echemi.com. 1

  • Fisher Scientific. "1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet." FisherSci.com. 3

Sources

Handling

Personal protective equipment for handling 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate

Handling complex pharmaceutical intermediates like 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate requires a nuanced understanding of its structural components. This molecule merges a tetrazole ring—known for its high nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex pharmaceutical intermediates like 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate requires a nuanced understanding of its structural components. This molecule merges a tetrazole ring—known for its high nitrogen content and potential energy release—with a benzoate ester, which presents specific toxicological and irritant profiles.

As a Senior Application Scientist, my goal is to equip you with a self-validating, causally driven safety protocol that goes beyond standard Safety Data Sheets (SDS). By understanding the why behind each safety measure, you can ensure your laboratory operates at the highest tier of compliance and safety.

Causality-Driven Hazard Assessment

To design an effective safety matrix, we must first deconstruct the molecule's behavior based on its functional groups:

  • The Tetrazole Moiety: Tetrazoles are nitrogen-rich heterocycles. While phenyl substitution stabilizes the ring compared to unsubstituted 1H-tetrazole, it retains an inherent sensitivity to extreme thermal stress, friction, and shock 1. Decomposition can rapidly release toxic oxides of nitrogen. Therefore, avoiding grinding, static discharge, and high-heat environments is non-negotiable 2.

  • The Benzoate Ester Moiety: Phenyl benzoates are lipophilic and readily interact with biological membranes, making them potent skin and eye irritants (GHS Category 2) and harmful upon ingestion (Acute Tox. 4) 3.

HazardLogic Tetrazole Tetrazole Moiety (High Nitrogen Content) ThermalRisk Thermal/Friction Sensitivity Rapid Decomposition Risk Tetrazole->ThermalRisk Benzoate Benzoate Ester Moiety (Lipophilic & Reactive) ToxRisk Skin/Eye Irritation Acute Toxicity Benzoate->ToxRisk EngControl Engineering Controls: Fume Hood & Anti-Static ThermalRisk->EngControl mitigated by PPEControl PPE Defense: Nitrile Gloves & Respirator ToxRisk->PPEControl mitigated by

Logical relationship between chemical structure, inherent hazards, and safety controls.

Personal Protective Equipment (PPE) Matrix

In compliance with the OSHA Laboratory Safety Standard (29 CFR 1910.1450) and recent updates regarding individualized risk assessments 4, the following PPE is strictly required for handling this compound.

Protection AreaRequired EquipmentScientific Rationale (Causality)
Eye/Face Tightly fitting safety goggles (EN 166/NIOSH). Face shield for >10g quantities.Benzoate esters cause severe ocular irritation. A face shield provides secondary blast protection against tetrazole decomposition 1.
Skin/Body Flame-retardant, chemical-resistant lab coat.OSHA mandates flame-retardant fabrics for volatile or potentially energetic substances 5.
Hands Heavy-duty Nitrile gloves (Double-gloving recommended).Nitrile provides an excellent barrier against lipophilic esters. Double-gloving ensures integrity if the outer layer is compromised 3.
Respiratory Full-face respirator with P100/ABEKP2 cartridges (if handled outside hood).Prevents inhalation of aerosolized dust, which can cause acute respiratory toxicity and mucosal irritation 6.

Operational Workflow & Self-Validating Protocols

Do not treat this compound as a generic organic powder. The following step-by-step methodology incorporates self-validating checks to ensure safety at every phase.

Phase A: Preparation and Weighing

  • Environment Validation: Verify fume hood face velocity is between 80-100 fpm. Validation: Check the digital monitor; do not proceed if the airflow alarm is active 5.

  • Static Mitigation: Ground all receiving equipment. Use non-sparking, anti-static spatulas (e.g., PTFE-coated) to transfer the powder 2.

  • Weighing: Weigh the compound in a closed, tared anti-static weigh boat. Causality: This minimizes friction and prevents aerosolization of the irritant powder into the breathing zone 7.

Phase B: Solubilization and Execution

  • Solvent Addition: Slowly add the chilled or room-temperature solvent to the compound, not vice versa.

  • Temperature Control: Maintain the reaction vessel below 60°C unless strictly required and validated by your protocol. Causality: Tetrazole derivatives can decompose rapidly if heated excessively; strict thermal control prevents runaway reactions 1.

  • Agitation: Use gentle magnetic stirring. Never subject the solid to grinding, milling, or severe mechanical shock 7.

Phase C: Decontamination and Disposal

  • Spill Management: If a spill occurs, do not sweep dry . Sweeping generates friction and airborne dust. Instead, cover the spill with damp, universal liquid-binding absorbent pads (e.g., diatomite) 3.

  • Surface Cleaning: Decontaminate all spatulas, balances, and hood surfaces by scrubbing with a 70% ethanol or isopropanol solution 3.

  • Waste Segregation: Dispose of all contaminated materials in a dedicated, grounded hazardous waste container. Do not mix with strong oxidizers or strong acids, as this can trigger violent reactions 1.

Workflow S1 1. Storage (Cool, Dry, Dark) S2 2. Pre-Weighing (Static Control) S1->S2 S3 3. Solubilization (Fume Hood, No Shock) S2->S3 S4 4. Decontamination (Wet Wiping) S3->S4 S5 5. Disposal (Segregated Waste) S4->S5

Operational workflow for handling 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate safely.

Emergency Response Plan

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Validation: Inspect skin for lingering redness; seek medical attention if irritation persists 3.

  • Eye Contact: Remove contact lenses. Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open to ensure adequate flushing [[8]]().

  • Inhalation: Relocate the casualty to fresh air immediately. If breathing is difficult, administer oxygen and call emergency services [[7]]().

References

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL: [Link]

  • Title: OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now Source: Calpaclab URL: [Link]

Sources

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